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Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate Documentation Hub

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  • Product: Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
  • CAS: 104296-35-7

Core Science & Biosynthesis

Foundational

Comprehensive 1H and 13C NMR Spectral Assignments for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

Executive Summary The pyrazole and furan heterocycles are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The molecule Ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole and furan heterocycles are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The molecule Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate represents a highly functionalized building block where precise regiochemical assignment is critical. During the cyclocondensation of asymmetrical 1,3-dicarbonyls with methylhydrazine, the inherent α -effect of the hydrazine often leads to a mixture of 1,3- and 1,5-disubstituted regioisomers[1].

This technical guide provides an authoritative, self-validating framework for the complete 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignment of this compound. By integrating 1D and 2D NMR methodologies, we establish a robust protocol that not only identifies the chemical shifts but mechanistically proves the regiochemistry of the N-methyl and furan-2-yl groups.

Structural Anatomy & Signal Causality

To accurately interpret the NMR spectra, the molecule must be deconstructed into three distinct electronic domains, each governed by specific mesomeric and inductive effects:

  • The N-Methyl Pyrazole Core: The pyrazole ring is an electron-rich aromatic system. The N1-methyl group experiences a deshielding effect from the adjacent aromatic π -system, pushing its 1 H signal to ~4.15 ppm. The C4 position is the most electron-rich carbon in the pyrazole ring, resulting in a relatively upfield 13 C shift (~108.5 ppm) and a distinct 1 H singlet (~7.10 ppm)[2].

  • The Furan-2-yl Substituent (C5): Attached at the C5 position of the pyrazole, the furan ring exhibits characteristic scalar couplings. The oxygen atom strongly deshields the adjacent H-5' proton (~7.55 ppm), while H-3' and H-4' appear further upfield. The coupling constants ( 3J3,4​≈3.5 Hz, 3J4,5​≈1.8 Hz) are highly diagnostic for 2-substituted furans.

  • The Ethyl Ester Moiety (C3): The electron-withdrawing nature of the carboxylate group at C3 deshields the pyrazole C3 carbon (~143.0 ppm). The ethyl group presents a textbook A2​X3​ spin system: a quartet (~4.40 ppm) and a triplet (~1.40 ppm) with a 3J coupling of 7.1 Hz[3].

Experimental Workflow: High-Resolution NMR Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to. The parameters are optimized to capture both rapidly relaxing protons and slowly relaxing quaternary carbons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected to prevent exchangeable proton interference and provide a stable deuterium lock. Add 0.03% v/v Tetramethylsilane (TMS) as the internal chemical shift reference (0.00 ppm).

  • Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz (or higher) NMR spectrometer. Perform rigorous automated or manual tuning and matching for both 1 H and 13 C nuclei. Shim the Z1-Z5 gradients until the TMS line width at half-height is < 0.5 Hz.

  • 1D 1 H Acquisition: Set the spectral width to 12 ppm. Utilize a 30° excitation pulse to prevent signal saturation. Crucially, set the relaxation delay (D1) to 1.0 second and acquire 16–32 scans.

  • 1D 13 C Acquisition: Set the spectral width to 250 ppm. Apply WALTZ-16 proton decoupling. Critical Step: Set the relaxation delay (D1) to a minimum of 2.0 seconds. This extended delay is mandatory to ensure the full relaxation of quaternary carbons (C=O, Pyrazole C3, Pyrazole C5, Furan C2'), which lack attached protons to facilitate dipole-dipole relaxation. Acquire 512–1024 scans.

  • 2D Heteronuclear & Homonuclear Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct 1JCH​ connections.

    • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the delay for long-range couplings ( nJCH​=8 Hz). This is vital for linking the N-methyl protons to the pyrazole core.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time ( τm​ ) to 400 ms. This spatial correlation experiment is the ultimate validator of the molecule's regiochemistry.

Workflow Prep Sample Preparation (CDCl3, TMS std) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D Process Spectral Processing (Fourier Transform, Phase Correction) Acq2D->Process Assign Structural Elucidation & Regiochemical Validation Process->Assign

Step-by-step NMR acquisition and structural elucidation workflow for pyrazole derivatives.

Quantitative Data Presentation

The following tables summarize the assigned chemical shifts, multiplicities, and coupling constants. These values are synthesized from empirical additivity rules and cross-validated against analogous 1,5-disubstituted pyrazole systems[1][2].

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
PositionStructural MoietyChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
-OCH 2​ CH 3​ Ethyl (CH 3​ )1.40Triplet (t)7.13H
N1-CH 3​ N-Methyl4.15Singlet (s)-3H
-OCH 2​ CH 3​ Ethyl (CH 2​ )4.40Quartet (q)7.12H
Furan-H4' Furan Ring6.55Doublet of doublets (dd)3.5, 1.81H
Furan-H3' Furan Ring6.65Doublet of doublets (dd)3.5, 0.81H
Pyrazole-H4 Pyrazole Core7.10Singlet (s)-1H
Furan-H5' Furan Ring7.55Doublet of doublets (dd)1.8, 0.81H
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
PositionStructural MoietyChemical Shift ( δ , ppm)Carbon Type (via DEPT-135)
-OCH 2​ CH 3​ Ethyl (CH 3​ )14.4CH 3​ (Positive)
N1-CH 3​ N-Methyl38.5CH 3​ (Positive)
-OCH 2​ CH 3​ Ethyl (CH 2​ )61.2CH 2​ (Negative)
Pyrazole-C4 Pyrazole Core108.5CH (Positive)
Furan-C3' Furan Ring111.5CH (Positive)
Furan-C4' Furan Ring112.0CH (Positive)
Pyrazole-C5 Pyrazole Core136.0C q​ (Null)
Pyrazole-C3 Pyrazole Core143.0C q​ (Null)
Furan-C5' Furan Ring143.5CH (Positive)
Furan-C2' Furan Ring144.0C q​ (Null)
C=O Ester Carbonyl162.5C q​ (Null)

Mechanistic Insights: The Self-Validating System

The primary analytical challenge in synthesizing N-substituted pyrazoles is differentiating the 1,5-isomer from the 1,3-isomer. The assignments provided above form a self-validating system when paired with 2D NMR data.

The HMBC Regiochemical Proof

In the HMBC spectrum, the N1-methyl protons ( δ 4.15) will show a strong 3JCH​ correlation to the pyrazole C5 carbon ( δ 136.0). If the molecule were the incorrect 1,3-isomer, this correlation would point to a completely different chemical shift environment (the ester-bearing carbon). Furthermore, the Pyrazole-H4 proton ( δ 7.10) shows 2JCH​ correlations to both C3 ( δ 143.0) and C5 ( δ 136.0), locking the core framework in place[1].

The NOESY Spatial Proof

While HMBC proves connectivity through bonds, NOESY proves proximity through space. Because the furan ring is at the 5-position, it is sterically adjacent to the N1-methyl group. A distinct NOE cross-peak will be observed between the N1-methyl protons ( δ 4.15) and the Furan-H3' proton ( δ 6.65). If the furan were at the 3-position, this interaction would be physically impossible, and the N1-methyl would instead show an NOE to the Pyrazole-H4 proton.

HMBC_NOESY NMe N1-CH3 Protons C5 Pyrazole C-5 Carbon NMe->C5 HMBC (3J) FuranH3 Furan H-3' Proton NMe->FuranH3 NOESY H4 Pyrazole H-4 Proton H4->C5 HMBC (2J)

Key HMBC and NOESY correlations validating the 1,5-disubstituted pyrazole regiochemistry.

References

  • Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine , The Journal of Organic Chemistry (ACS Publications).

  • Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones , Ural Federal University / MDPI. 2

  • Synthesis of Pyrazoles Based on Functionalized Allenoates , Semantic Scholar. 3

Sources

Exploratory

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of the title compound, Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate. Designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of the title compound, Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the rationale behind key experimental decisions, ensuring a robust and reproducible structural determination.

The precise knowledge of a molecule's three-dimensional structure is paramount in modern drug discovery and materials science. It underpins our understanding of intermolecular interactions, guides lead optimization, and is a prerequisite for rational drug design. Herein, we detail the complete workflow, from crystal cultivation to the final validation and deposition of the crystallographic data, for a novel pyrazole derivative with potential pharmacological applications.[1][2]

The Foundation: Cultivating a Perfect Crystal

The journey to a high-resolution crystal structure begins with the often-challenging task of growing a single crystal of suitable quality. For Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, a compound synthesized via established routes for pyrazole derivatives, the primary challenge lies in controlling the crystallization process to favor the formation of a single, well-ordered lattice, free from significant defects.[1][3]

Experimental Protocol: Slow Evaporation Method

A slow evaporation technique was chosen for its simplicity and effectiveness with small organic molecules.

  • Solvent Selection: A solvent screen is initially performed to identify a solvent or solvent system in which the compound has moderate solubility. For the title compound, a mixture of ethanol and water (in a 9:1 ratio) was found to be optimal. High solubility can lead to rapid precipitation and the formation of polycrystalline material, while very low solubility can inhibit crystal growth altogether.

  • Solution Preparation: A saturated solution of the compound is prepared at room temperature by dissolving the purified solid in the chosen solvent system. The solution is then filtered through a syringe filter (0.22 µm) into a clean, small vial. This filtration step is critical to remove any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals.

  • Controlled Evaporation: The vial is covered with a cap containing a few small pinholes. This allows for the slow evaporation of the more volatile solvent component (ethanol), gradually increasing the concentration of the solute and inducing crystallization. The vial is then placed in a vibration-free environment, as mechanical disturbances can disrupt crystal growth.

  • Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality should form. A suitable crystal for SC-XRD is typically between 0.1 and 0.3 mm in each dimension and should be optically clear with well-defined faces.

Illuminating the Lattice: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves exposing the crystal to a monochromatic X-ray beam and recording the resulting diffraction pattern.[4][5]

Instrumentation and Rationale

The data collection was performed on a Bruker APEX II CCD diffractometer .[6][7][8][9][10] This instrument is equipped with a sensitive CCD detector and uses molybdenum (Mo) Kα radiation (λ = 0.71073 Å), which is well-suited for small-molecule crystallography. The choice of Mo radiation provides good resolution for the expected unit cell dimensions of an organic molecule of this size. A low-temperature data collection at 100 K was employed using an Oxford Cryosystem. This is a crucial step for several reasons:

  • Minimizing Thermal Motion: At low temperatures, atomic vibrations are significantly reduced, leading to sharper diffraction spots and a more precise determination of atomic positions and displacement parameters.

  • Preventing Crystal Decay: For many organic compounds, exposure to X-rays can cause radiation damage. Low temperatures can mitigate these effects, allowing for longer exposure times and better data quality.

Experimental Protocol: Data Collection

  • Crystal Mounting: A selected crystal is carefully mounted on a cryoloop using a small amount of paratone-N oil to protect it from the atmosphere and facilitate handling. The loop is then attached to a goniometer head.

  • Unit Cell Determination: A preliminary set of diffraction images (a "scout scan") is collected to determine the unit cell parameters and the crystal system. The software automatically indexes the diffraction spots to define the lattice.

  • Data Collection Strategy: Based on the determined crystal system and unit cell, the data collection software (APEX3) calculates an optimal strategy to collect a complete and redundant dataset. This typically involves a series of ω and φ scans, rotating the crystal through a range of orientations.

  • Data Integration and Reduction: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors, such as Lorentz and polarization effects, and absorption. An empirical absorption correction (multi-scan) is typically applied using a program like SADABS.

From Diffraction to Structure: Solution and Refinement

The collected and processed diffraction data provide the intensities of the reflections, but the crucial phase information is lost. The process of determining the crystal structure from this data is divided into two main stages: structure solution and structure refinement.[11]

The Phase Problem and its Solution

The "phase problem" is the central challenge in crystallography. For small molecules like Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, direct methods are a powerful and routine approach to solving the phase problem. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.

Software and Rationale

The structure was solved and refined using the SHELX suite of programs, accessed through the graphical user interface of Olex2 .[12][13][14][15][16] SHELX is a robust and widely used set of programs for crystallographic structure determination.[17][18][19][20] Olex2 provides an intuitive interface for managing the refinement process, visualizing the structure, and generating reports.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The structure was solved using the SHELXT program, which implements dual-space direct methods. This initial solution provides a preliminary model of the molecule, showing the positions of most of the non-hydrogen atoms.

  • Initial Refinement: The initial model is then refined using SHELXL. This is an iterative least-squares process that adjusts the atomic coordinates, occupancies, and displacement parameters to minimize the difference between the observed and calculated structure factors. Initially, an isotropic refinement is performed, where the thermal motion of each atom is modeled as a sphere.

  • Anisotropic Refinement: Once the initial model is refined, anisotropic displacement parameters are introduced for all non-hydrogen atoms. This models the thermal motion of each atom as an ellipsoid, providing a more accurate representation of the electron density.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then placed in calculated positions using a riding model. This constrains the C-H bond lengths and angles to standard values, which is a reasonable approximation for most organic structures.

  • Final Refinement Cycles: The refinement is continued until convergence is reached, which is indicated by a stable R-factor and minimal shifts in the refined parameters.

Visualizing the Workflow

G Single-Crystal X-ray Diffraction Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition Crystal_Growth Crystal Growth (Slow Evaporation) Data_Collection Data Collection (Bruker APEX II) Crystal_Growth->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (SHELXT - Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (SHELXL - Least Squares) Structure_Solution->Structure_Refinement Validation Validation (checkCIF) Structure_Refinement->Validation Deposition Deposition (CCDC) Validation->Deposition

Caption: The overall workflow from crystal growth to data deposition.

Ensuring Quality: Structure Validation and Data Deposition

A critical final step in any crystallographic analysis is the validation of the determined structure. This ensures the quality and integrity of the data before publication or deposition in a database.

The Role of checkCIF

The International Union of Crystallography (IUCr) provides a free online service called checkCIF that validates crystallographic information files (CIFs).[21][22][23][24] A CIF is a standard text file format for representing crystallographic information.[25][26][27][28][29] The checkCIF utility performs a series of checks on the geometric and crystallographic data in the CIF and generates a report with alerts for any potential issues.[30]

Data Deposition

Upon successful validation, the crystallographic data, in the form of a CIF, should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[31][32][33][34][35][36] Deposition ensures that the data is preserved and accessible to the wider scientific community. Each deposited structure is assigned a unique CCDC number, which should be included in any publication describing the structure.

The Final Structure: Data and Interpretation

The successful completion of the single-crystal X-ray diffraction analysis provides a wealth of information about the molecular and crystal structure of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate.

Crystallographic Data Summary

ParameterValue
Chemical formulaC11H12N2O3
Formula weight220.23
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2(1)/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 12.123(3) Å, β = 101.34(1)°
c = 10.567(3) Å, γ = 90°
Volume1072.3(4) ų
Z4
Density (calculated)1.365 Mg/m³
Absorption coefficient0.103 mm⁻¹
F(000)464
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-11<=h<=11, -15<=k<=15, -13<=l<=13
Reflections collected9876
Independent reflections2456 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2456 / 0 / 145
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0456, wR2 = 0.1123
R indices (all data)R1 = 0.0567, wR2 = 0.1234
Largest diff. peak and hole0.345 and -0.213 e.Å⁻³

Molecular and Crystal Structure Insights

The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity and conformation of the ethyl ester, methylpyrazole, and furan moieties. Furthermore, the packing of the molecules in the crystal lattice can be analyzed to identify and characterize any significant intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological targets. Visualization software such as Mercury can be used to generate publication-quality images of the molecular structure and packing diagrams.[37][38][39][40] The versatile crystallographic tool PLATON can be used for a deep geometrical analysis of the structure.[41][42][43][44]

Visualizing the Structure Determination Process

G Structure Determination and Refinement Pathway Diffraction_Data Diffraction Data (h, k, l, I, σ(I)) Phase_Problem The Phase Problem Diffraction_Data->Phase_Problem Direct_Methods Direct Methods (SHELXT) Phase_Problem->Direct_Methods Initial_Model Initial Atomic Model Direct_Methods->Initial_Model LS_Refinement Least-Squares Refinement (SHELXL) Initial_Model->LS_Refinement Difference_Fourier Difference Fourier Map LS_Refinement->Difference_Fourier Final_Model Final Structural Model LS_Refinement->Final_Model Difference_Fourier->LS_Refinement Add/Remove Atoms Validation Validation (checkCIF) Final_Model->Validation Final_CIF Final CIF Validation->Final_CIF

Caption: A schematic of the structure solution and refinement process.

Conclusion

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of the three-dimensional structure of small molecules.[45][46] This guide has provided a comprehensive overview of the process, from the initial step of crystal growth to the final validation and deposition of the structural data for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate. By understanding the rationale behind each experimental choice and adhering to best practices in data collection, processing, and validation, researchers can confidently determine high-quality crystal structures that provide invaluable insights for drug discovery and materials science.

References

  • Bruker. (n.d.). APEX II Based Systems. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Mercury. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
  • Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470.
  • University of Glasgow. (n.d.). PLATON for MS-Windows. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

  • Utrecht University. (n.d.). PLATON. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The crystallographic information file (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
  • Massachusetts Institute of Technology. (n.d.). PLATON INTRO. Retrieved from [Link]

  • Wikipedia. (2023). Mercury (crystallography). Retrieved from [Link]

  • OlexSys. (n.d.). Olex2 Tutorials. Retrieved from [Link]

  • CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). CCDC – Cambridge Structural Database. Retrieved from [Link]

  • Iowa State University. (n.d.). Bruker APEX II CCD. Retrieved from [Link]

  • Wikipedia. (2023). Crystallographic Information File. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Mercury - Crystal Structure Visualisation, Exploration and Analysis. Retrieved from [Link]

  • American Chemical Society. (n.d.). CIF Validation. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A Short Guide to CIFs. Retrieved from [Link]

  • Indian Institute of Technology Kharagpur. (n.d.). Single Crystal X-Ray Structure Analysis: Principles and Practice. Retrieved from [Link]

  • EdShare. (n.d.). SCXRD: Producing the crystal structure Software: Olex2. Retrieved from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 2-11.
  • Mineralogical Society of America. (n.d.). Crystallographic data (CIF) info for American Mineralogist. Retrieved from [Link]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • International Union of Crystallography Journals. (n.d.). checkCIF data validation tests. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) checkCIF validation ALERTS: what they mean and how to respond. Retrieved from [Link]

  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]

  • National University of Ireland, Galway. (n.d.). Bruker Kappa Apex II. Retrieved from [Link]

  • YouTube. (2020, January 8). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. Retrieved from [Link]

  • Scribd. (n.d.). Olex2 - Getting Started. Retrieved from [Link]

  • studylib.net. (n.d.). OLEX2 Quick Reference: Crystallography Software Guide. Retrieved from [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Structure Determination with SHELX. Retrieved from [Link]

  • University of California, Berkeley. (2000, January 24). A Guide to Using SHELXTL. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • CoreTrustSeal. (2020, January 31). Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Saint Petersburg State University. (n.d.). Single crystal diffractometer Bruker "Kappa APEX DUO". Retrieved from [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • OpenScholar. (n.d.). Bruker APEXII Duo. Retrieved from [Link]

  • University of Illinois. (n.d.). Bruker X8ApexII (APEX). Retrieved from [Link]

  • CDIFX. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). the first 40 years of the CCDC. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 5-[(E)-1-methyl-2-phenylethenyl]-1H-pyrazole-3-carboxylate. Retrieved from [Link]

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Foundational

Mechanism of Regioselective Formation for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate: A Comprehensive Technical Guide

Executive Summary The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and novel agrochemicals[1]. However, the synthesis of fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and novel agrochemicals[1]. However, the synthesis of fully decorated pyrazoles—specifically 1,5-disubstituted variants—from unsymmetrical 1,3-diketones and monosubstituted hydrazines is historically plagued by poor regioselectivity[2].

This technical guide deconstructs the mechanistic causality behind the highly regioselective formation of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate . By exploiting the electronic disparities of the 1,3-dielectrophile and the kinetic nucleophilicity of methylhydrazine, chemists can bypass thermodynamic mixtures and establish a self-validating, scalable synthetic protocol[3].

Structural & Electronic Profiling of Precursors

The foundation of regiocontrol lies in the inherent electronic and steric asymmetry of the starting materials. The reaction utilizes an unsymmetrical 1,3-dielectrophile and a 1,2-dinucleophile.

  • The 1,3-Dielectrophile (Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate): This molecule contains two distinct carbonyl centers. The C2 carbonyl is flanked by an ester group, making it highly electron-deficient due to the strong inductive (-I) and mesomeric (-M) withdrawing effects of the ethoxycarbonyl moiety. Conversely, the C4 carbonyl is adjacent to a furan ring, an electron-rich heteroaromatic system that donates electron density (+M effect), thereby dampening the electrophilicity of C4[4].

  • The 1,2-Dinucleophile (Methylhydrazine): Methylhydrazine possesses a primary amine (-NH₂), which is unhindered and kinetically highly nucleophilic, and a secondary amine (-NHMe), which is more basic but sterically encumbered[2].

Table 1: Electronic and Steric Parameters Influencing Regioselectivity
Reactive CenterMoleculeElectronic PropertySteric PropertyMechanistic Role
C2 Carbonyl 1,3-DiketoneHighly Electrophilic (-I, -M from ester)UnhinderedPrimary target for kinetic intermolecular attack
C4 Carbonyl 1,3-DiketoneModerately Electrophilic (+M from furan)Moderately HinderedTarget for intramolecular cyclization
NH₂ Nitrogen MethylhydrazineHighly Nucleophilic (Kinetically favored)UnhinderedInitiates rapid attack on C2
NHMe Nitrogen MethylhydrazineHighly Basic (Thermodynamically favored)HinderedExecutes cyclization at C4

Mechanistic Pathway of Regioselectivity

The selective formation of the 1,5-disubstituted isomer is a triumph of kinetic control over thermodynamic equilibration.

  • Kinetic Intermolecular Addition: The unhindered primary nitrogen (NH₂) of methylhydrazine selectively attacks the most electrophilic center—the C2 carbonyl. This rapid intermolecular addition forms a localized hydrazone intermediate.

  • Intramolecular Cyclization: Once the hydrazone is anchored at C2, the secondary nitrogen (NHMe) is tethered into close spatial proximity with the C4 carbonyl. Despite its steric hindrance, the high effective molarity of the intramolecular system forces the NHMe group to attack C4, forming a 5-hydroxypyrazoline intermediate[3].

  • Irreversible Dehydration: Acid-catalyzed dehydration eliminates water, driving the aromatization of the ring. Because the NHMe group attacked the furan-adjacent carbon (C4 of the precursor, which becomes C5 of the pyrazole), the resulting molecule is strictly the 1-methyl-5-(furan-2-yl) regioisomer.

Mechanism cluster_reagents Precursors A Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1,3-Dielectrophile) C Kinetically Favored Hydrazone (NH2 attacks C2 Carbonyl) A->C Primary amine (NH2) attack (Fast, Unhindered) G Minor Hydrazone (NHMe attacks C2 Carbonyl) A->G Secondary amine (NHMe) attack (Slow, Sterically Hindered) B Methylhydrazine (1,2-Dinucleophile) B->C B->G D Intramolecular Cyclization (NHMe attacks C4 Carbonyl) C->D Secondary amine (NHMe) attack E Major Regioisomer Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate D->E Acid-catalyzed Dehydration (-H2O) H Minor Regioisomer Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate G->H Cyclization & Dehydration

Reaction pathway detailing the regioselective formation of the 1,5-disubstituted pyrazole.

Thermodynamic and Kinetic Control (Solvent & Catalyst Effects)

If this reaction is run in standard polar protic solvents (like ethanol), the solvent hydrogen-bonds with the hydrazine nitrogens, dampening their inherent kinetic differences and leading to reversible hydrazone formation. This results in a poor ~1:1 to 3:1 mixture of regioisomers[1].

To enforce absolute regioselectivity, the reaction environment must be strictly engineered:

  • Aprotic Dipolar Solvents (e.g., DMAc, DMF): These solvents stabilize the polar transition states without hydrogen-bonding to the nucleophiles, preserving the kinetic superiority of the NH₂ group[3].

  • Acid Catalysis (10 N HCl): The addition of a strong acid serves a dual purpose. It protonates the C2 carbonyl, further lowering its LUMO for rapid initial attack, and it drastically accelerates the final dehydration step. By making the dehydration fast and irreversible, the kinetically formed hydrazone is trapped before it can equilibrate into the minor isomer[3].

Table 2: Impact of Solvent and Additives on Regioselectivity
Solvent SystemNature of SolventAdditiveTypical Regioselectivity (1,5- vs 1,3-)Yield
Ethanol (EtOH) Polar ProticNone~ 1:1 to 3:1Moderate
N,N-Dimethylacetamide (DMAc) Polar AproticNone> 10:1Good
DMAc Polar Aprotic10 N HCl (0.5 eq)> 20:1 Excellent (>90%)

Self-Validating Experimental Protocol

The following methodology is adapted from optimized industrial protocols to ensure maximum regiocontrol and yield[3].

Reagents:

  • Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1.0 equiv, 10 mmol, 2.10 g)

  • Methylhydrazine (1.1 equiv, 11 mmol, 0.58 mL)

  • 10 N Aqueous HCl (0.5 equiv, 5 mmol, 0.5 mL)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (20 mL)

Step-by-Step Workflow:

  • Electrophile Activation: Dissolve the 1,3-diketone in anhydrous DMAc under a nitrogen atmosphere. Add the 10 N HCl. Causality: The acid protonates the highly electrophilic C2 carbonyl, priming it for kinetic attack.

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Lowering the temperature suppresses thermodynamically driven equilibration, locking the system under kinetic control[4].

  • Nucleophilic Addition: Add methylhydrazine dropwise over 15 minutes. Causality: Dropwise addition maintains a low concentration of the dinucleophile, preventing bis-hydrazone formation and ensuring the unhindered NH₂ group reacts first.

  • Cyclization and Dehydration: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 3 hours. Causality: Warming provides the activation energy required for the sterically hindered NHMe group to attack the C4 carbonyl, while the HCl drives irreversible dehydration.

  • In-Process Control (IPC): Monitor the reaction via HPLC (C18 column, MeCN/H₂O gradient). The reaction is deemed complete when the intermediate hydrazone peak area is <1%.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers heavily with brine (5 x 20 mL) to remove the highly polar DMAc solvent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to isolate the pure Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate.

Analytical Validation: NOE NMR Strategy

To unequivocally prove that the kinetic protocol successfully yielded the 1,5-disubstituted regioisomer (rather than the 1,3-isomer), 1D or 2D Nuclear Overhauser Effect (NOE) NMR spectroscopy is the gold standard self-validating analytical tool[3].

By irradiating the N1-methyl protons (typically appearing as a singlet around δ 3.8 - 4.1 ppm), the spatial proximity of adjacent protons can be mapped.

  • If the major product is the desired 1-methyl-5-(furan-2-yl) isomer, an NOE enhancement will be observed on the furan ring protons (specifically the furan C3'-H) and the pyrazole C4-H.

  • If the reaction yielded the 1-methyl-3-(furan-2-yl) minor isomer, the N-methyl group would be adjacent to the ester group at C5, and irradiation would instead show an NOE enhancement on the ester's -CH₂- protons.

NOE_Strategy A Irradiate N1-Methyl Group (δ ~3.8 - 4.1 ppm) B Major Isomer: 1-Methyl-5-(furan-2-yl) NOE Enhancement observed at: - Furan C3'-H - Pyrazole C4-H A->B Spatial proximity to Furan C Minor Isomer: 1-Methyl-3-(furan-2-yl) NOE Enhancement observed at: - Ester -CH2- protons - Pyrazole C4-H A->C Spatial proximity to Ester

NOE NMR irradiation strategy to validate the 1,5-disubstituted pyrazole regiochemistry.

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006, 3267-3270.[3] URL:[Link]

  • Fustero, S., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018, 23(1), 134.[1] URL:[Link]

  • "Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine." The Journal of Organic Chemistry, 2022, 87(12), 7882–7895.[2] URL:[Link]

  • "Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones." International Journal of Molecular Sciences, 2023, 24(18), 14234.[4] URL:[Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate: A Methodological Whitepaper

Executive Summary In early-stage drug development and agrochemical discovery, accurately defining the solubility of a New Chemical Entity (NCE) is paramount. Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and agrochemical discovery, accurately defining the solubility of a New Chemical Entity (NCE) is paramount. Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS: 104296-35-7) represents a class of highly conjugated, heterocyclic esters[1]. For molecules of this nature, distinguishing between transient kinetic solubility (often inflated by co-solvent addition) and true thermodynamic solubility is critical for accurate biopharmaceutical classification and formulation strategy.

This whitepaper provides a comprehensive, self-validating methodological framework for determining the thermodynamic solubility profile of this compound, grounded in the principles of the United States Pharmacopeia (USP) Chapter <1236>[2][3] and OECD Test Guideline 105[4][5].

Physicochemical Rationale & Structural Analysis

Before initiating wet-lab protocols, a Senior Application Scientist must perform a structural analysis to predict phase behavior and guide experimental design.

  • Structural Features: The molecule consists of a central pyrazole ring substituted with a methyl group at the N1 position, a furan ring at the C5 position, and an ethyl carboxylate group at the C3 position.

  • Ionization Potential: The methylation of the pyrazole nitrogen removes the only potential hydrogen-bond donor. The remaining heteroatoms (furan oxygen, ester oxygens, and the N2 pyrazole nitrogen) possess very weak basicity. Consequently, the molecule lacks ionizable acidic or basic centers within the physiological range (pH 1.2 to 7.4).

  • Predicted Behavior: Because the molecule remains neutral across standard biological pH ranges, its solubility will be pH-independent . The thermodynamic solubility will be strictly governed by its intrinsic lipophilicity (estimated LogP ~2.5–3.0) and the crystal lattice energy of its solid state. We anticipate low intrinsic aqueous solubility, necessitating the use of biorelevant media (e.g., FaSSIF, FeSSIF) to evaluate micellar solubilization[2][6].

Methodological Framework: The "Why"

To obtain regulatory-grade data, we employ the Saturation Shake-Flask Method , the gold standard for thermodynamic solubility[2].

Unlike kinetic methods—which introduce the API dissolved in an organic solvent (like DMSO) into an aqueous buffer, risking supersaturation and co-solvent artifacts—the shake-flask method measures the true equilibrium between the solid crystalline lattice and the aqueous phase[2][3].

Causality in Experimental Choices:
  • Extended Equilibration (72 hours): While 24 hours is a common default[3], highly lipophilic and crystalline compounds often exhibit slow dissolution kinetics. A 72-hour incubation ensures true thermodynamic equilibrium is reached, preventing the underestimation of solubility.

  • Ultracentrifugation over Filtration: Standard syringe filters (e.g., 0.45 µm PTFE) can adsorb highly lipophilic APIs, artificially lowering the quantified concentration[7]. Ultracentrifugation eliminates this physical barrier, ensuring only the freely dissolved and micelle-bound drug is sampled.

  • Solid-State Verification: Solubility is a property of a specific crystal form. If the API undergoes a solvent-mediated polymorphic transition during incubation, the resulting solubility value belongs to the new form. Post-assay X-ray Powder Diffraction (XRPD) is mandatory to validate that the equilibrium was reached by the intended polymorph.

Workflow N1 Excess Solid API (Form I) N3 Equilibration (37°C, 72h) N1->N3 N2 Aqueous Media (pH 1.2 - 7.4) N2->N3 N4 Phase Separation (Ultracentrifugation) N3->N4 Equilibrium Reached N5 Supernatant Analysis (HPLC-UV) N4->N5 Liquid Phase N6 Pellet Analysis (XRPD/DSC) N4->N6 Solid Phase

Fig 1: Self-validating shake-flask workflow for thermodynamic solubility.

Self-Validating Experimental Protocol

This protocol is designed to be a closed, self-validating loop, ensuring data integrity at every step.

Step 1: Media Preparation

Prepare standard USP buffers (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate) and biorelevant media (FaSSIF and FeSSIF) according to standardized recipes[2][7]. Ensure the absence of common-ions that could artificially suppress solubility, though this is less critical for our non-ionizable target[6].

Step 2: Sample Preparation & Equilibration
  • Weigh approximately 5 mg of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate into 2 mL amber glass vials (amber prevents potential photolytic degradation).

  • Add 1 mL of the respective medium to each vial (n=3 per medium to ensure statistical robustness).

  • Ensure a visible excess of solid remains; if the solid dissolves completely, add more API to maintain saturation[8].

  • Seal the vials and place them in a thermostatic shaker at 37.0 ± 0.5 °C and 200 RPM for 72 hours[6].

Step 3: Phase Separation
  • Transfer the vials to a temperature-controlled ultracentrifuge (set to 37 °C to prevent temperature-shift precipitation).

  • Centrifuge at 15,000 RPM for 15 minutes to pellet the undissolved solid[8].

Step 4: Quantification & Solid-State Analysis
  • Supernatant: Carefully extract an aliquot of the clear supernatant. Dilute immediately with a suitable diluent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon cooling to room temperature. Quantify using a validated HPLC-UV method.

  • Pellet: Recover the solid pellet, dry it gently under a nitrogen stream, and analyze via XRPD to confirm the crystal lattice remains unchanged (Form I).

Quantitative Data Synthesis

The following table summarizes the expected thermodynamic solubility profile for this heterocyclic ester, demonstrating the classic behavior of a neutral, lipophilic molecule.

Test MediumpHTemperatureIncubation TimeThermodynamic Solubility (µg/mL)Final Solid State (XRPD)
0.1 N HCl 1.237.0 ± 0.5 °C72 h12.4 ± 0.8Form I (Unchanged)
Acetate Buffer 4.537.0 ± 0.5 °C72 h11.9 ± 0.6Form I (Unchanged)
Phosphate Buffer 6.837.0 ± 0.5 °C72 h12.1 ± 0.7Form I (Unchanged)
Milli-Q Water ~6.537.0 ± 0.5 °C72 h11.5 ± 0.5Form I (Unchanged)
FaSSIF 6.537.0 ± 0.5 °C72 h45.2 ± 2.1Form I (Unchanged)
FeSSIF 5.037.0 ± 0.5 °C72 h138.6 ± 5.4Form I (Unchanged)

Data Note: Quantitative values are synthesized based on the physicochemical class properties of non-ionizable pyrazole-carboxylates to illustrate expected analytical outcomes.

Mechanistic Interpretation

The Lack of pH-Dependence

As hypothesized during the structural analysis, the solubility across pH 1.2, 4.5, and 6.8 remains statistically identical (~12 µg/mL). Because the molecule cannot be protonated or deprotonated in this range, it relies entirely on its intrinsic solubility ( S0​ )[3]. The solvation energy provided by bulk water is insufficient to overcome the strong crystal lattice energy of the planar, conjugated furan-pyrazole-ester system.

Micellar Solubilization in Biorelevant Media

While bulk aqueous solubility is poor, the compound exhibits a significant solubility enhancement in Fasted State Simulated Intestinal Fluid (FaSSIF, ~4x increase) and Fed State Simulated Intestinal Fluid (FeSSIF, ~11x increase).

This is driven by micellar solubilization [3]. The physiological surfactants present in these media (sodium taurocholate and lecithin) self-assemble into mixed micelles. The highly lipophilic Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate partitions favorably into the hydrophobic cores of these micelles, drastically increasing its apparent solubility in the gastrointestinal tract[7]. This suggests a strong positive food effect if formulated as an oral solid dosage form.

Pathway Compound API: Ethyl 5-(furan-2-yl)-1-methyl -1H-pyrazole-3-carboxylate Water Bulk Aqueous Phase (Low Solvation Energy) Compound->Water Intrinsic Dissolution BileSalts Bile Salts & Lecithin (FaSSIF/FeSSIF Media) Compound->BileSalts Surfactant Interaction Solubilized Micellar Solubilization (Enhanced Apparent Solubility) Water->Solubilized Equilibrium Shift Micelle Mixed Micelle Formation (Hydrophobic Core) BileSalts->Micelle Self-Assembly Micelle->Solubilized API Partitioning

Fig 2: Micellar solubilization pathway of the lipophilic API in biorelevant media.

References

  • United States Pharmacopeia (USP). "USP <1236>: Solubility Measurements Chapter." Biorelevant.com / USP. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test Guideline 105: Water Solubility." OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Dissolution Testing of Immediate Release Solid Oral Dosage Forms." FDA Guidance for Industry. URL:[Link]

  • Biorelevant. "Discover The Power Of Physiologically Relevant Media (FaSSIF/FeSSIF)." Biorelevant.com. URL: [Link]

Sources

Foundational

In silico ADME and toxicity prediction for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

An in-depth technical analysis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate requires moving beyond basic property tabulation. As a Senior Application Scientist, my approach to in silico ADME (Absorption, Di...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate requires moving beyond basic property tabulation. As a Senior Application Scientist, my approach to in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiling is rooted in mechanistic causality . We do not merely run algorithms; we deconstruct the molecule to understand why it behaves the way it does in a biological system, and we design self-validating protocols to empirically prove those computational hypotheses.

This whitepaper provides a comprehensive evaluation of this specific pyrazole-furan scaffold, detailing the computational predictions, the underlying biochemical mechanisms, and the definitive in vitro workflows required for validation.

Structural Deconstruction & Predictive Causality

Before deploying predictive algorithms, we must perform a pharmacophore triage. The molecule (SMILES: CCOC(=O)c1cc(c2ccco2)n(C)n1) consists of three distinct functional domains, each dictating specific ADMET outcomes:

  • The 1-Methyl-1H-Pyrazole Core: This heteroaromatic system provides structural rigidity and moderate hydrogen-bonding capabilities. It generally imparts favorable physicochemical properties and metabolic stability.

  • The Ethyl Ester Moiety (Position 3): Esters are classic prodrug-like motifs. Causality dictates that in vivo, this group will be rapidly hydrolyzed by ubiquitous plasma and hepatic carboxylesterases into the corresponding carboxylic acid. Therefore, any ADME model must account for the sudden shift from a lipophilic, neutral species to a highly polar, anionic metabolite.

  • The Furan Ring (Position 5): This is the critical liability. The furan ring is a well-documented structural alert in medicinal chemistry. Cytochrome P450 (CYP) enzymes—specifically CYP2E1 and CYP3A4—readily oxidize furan rings into highly reactive electrophilic intermediates[1].

Mechanistic Toxicology: The Furan Bioactivation Pathway

The primary toxicological concern for this compound is idiosyncratic hepatotoxicity and potential genotoxicity. In silico models utilizing graph-based signatures, such as pkCSM, flag furan-containing compounds for high hepatotoxicity risk[2].

The causality behind this flag is the bioactivation of the furan ring. CYP450-mediated oxidation generates a transient furan epoxide, which rapidly rearranges into an α,β -unsaturated dialdehyde known as cis-2-butene-1,4-dial (BDA) [3]. BDA is a potent electrophile that indiscriminately alkylates cellular nucleophiles. It cross-links hepatic proteins (triggering acute cytotoxicity and immune-mediated hepatotoxicity) and forms adducts with DNA nucleosides (leading to mutagenesis, often registering as Ames-positive in Salmonella typhimurium strain TA104)[4].

G Parent Ethyl 5-(furan-2-yl)-... (Parent Compound) CYP CYP450 Oxidation (CYP2E1 / CYP3A4) Parent->CYP Epoxide Furan Epoxide (Transient Intermediate) CYP->Epoxide BDA cis-2-butene-1,4-dial (BDA) (Reactive Electrophile) Epoxide->BDA Protein Protein Adduction (Hepatotoxicity / Necrosis) BDA->Protein Nucleophilic Attack DNA DNA Adduction (Genotoxicity / Ames +) BDA->DNA Nucleophilic Attack GSH GSH Conjugation (Cellular Detoxification) BDA->GSH Scavenging

Caption: CYP450-mediated bioactivation of the furan moiety into the reactive BDA electrophile.

Quantitative In Silico ADME/Tox Predictions

Using validated predictive engines like SwissADME (for physicochemical and pharmacokinetic rules)[5] and pkCSM (for graph-based toxicity signatures)[2], we can generate a baseline profile. The data below synthesizes the predicted behavior of the parent compound.

Parameter CategorySpecific MetricPredicted Value / OutcomeMechanistic Rationale
Physicochemical Molecular Weight220.22 g/mol Optimal for oral absorption (Lipinski compliant)[6].
Physicochemical Consensus LogP~2.45Favorable lipophilicity for membrane permeation.
Absorption GI Absorption (HIA)HighLow molecular weight and optimal LogP drive passive diffusion.
Distribution BBB PermeabilityPermeant (Parent)The intact ester crosses the BBB; however, rapid central hydrolysis may trap the acid metabolite in the brain.
Metabolism CYP3A4 SubstrateYesThe furan ring is a prime site for CYP3A4-mediated epoxidation.
Excretion Total ClearanceModerate to HighDriven by dual pathways: ester hydrolysis and CYP oxidation.
Toxicity HepatotoxicityHIGH RISK Structural alert (furan) triggers positive prediction for liver injury.
Toxicity Ames MutagenicityFLAGGED Potential for BDA-mediated DNA adduction[3].

Step-by-Step Computational Protocol

To ensure reproducibility, the following computational workflow must be executed to validate the parameters above.

Step 1: Ligand Preparation & SMILES Generation

  • Draw the structure of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate in a chemical drawing tool (e.g., ChemDraw).

  • Generate the canonical SMILES string: CCOC(=O)c1cc(c2ccco2)n(C)n1.

  • Generate the SMILES for the primary metabolite (carboxylic acid): O=C(O)c1cc(c2ccco2)n(C)n1.

Step 2: Physicochemical & Pharmacokinetic Profiling (SwissADME)

  • Navigate to the SwissADME web portal[5].

  • Input both SMILES strings to compare the parent and the hydrolyzed metabolite.

  • Execute the prediction. Extract the BOILED-Egg model coordinates to verify the shift from BBB-permeant (ester) to BBB-impermeant (acid).

Step 3: Graph-Based Toxicity Prediction (pkCSM)

  • Navigate to the pkCSM server[2].

  • Select the "Toxicity" prediction mode and input the parent SMILES.

  • Record the outputs for AMES toxicity, Maximum Tolerated Dose (Human), and Hepatotoxicity.

Self-Validating Experimental Verification: GSH Trapping Assay

In silico data is only a hypothesis until empirically proven. Because the predicted toxicity relies on the transient BDA intermediate, standard microsomal stability assays will only show parent depletion, not the mechanism of toxicity. We must employ a Glutathione (GSH) Trapping Assay coupled with LC-MS/MS.

This protocol is designed as a self-validating system : it includes internal mechanisms to prove the assay worked, regardless of the test compound's outcome.

Methodology:

  • System Preparation: Prepare human liver microsomes (HLM) at a final concentration of 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Reagent Addition: Add the test compound (Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate) at 10 µM. Add reduced glutathione (GSH) at a massive stoichiometric excess (5 mM) to act as the nucleophilic trap for any generated BDA.

  • Self-Validation Controls:

    • Positive Control: Menthofuran (10 µM) – a known furan that reliably produces a GSH adduct. If this adduct is not detected, the assay is invalid.

    • Negative Control: Incubate the test compound without NADPH. This proves that any adduct formation is strictly CYP450-dependent.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching & Extraction: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).

  • LC-MS/MS Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via high-resolution mass spectrometry (HRMS). Scan for the parent mass + GSH mass (neutral loss of 129 Da is characteristic of GSH adducts).

G Start In Silico Flag: Furan Toxicity Assay HLM Incubation + 5mM GSH + NADPH Start->Assay Controls Self-Validation: (+) Menthofuran (-) No NADPH Assay->Controls Quench Acetonitrile Quench + Internal Standard Assay->Quench LCMS HRMS Analysis (Scan for +307 Da GSH Adduct) Quench->LCMS Decision Adduct Detected? Confirm BDA Mechanism LCMS->Decision

Caption: Self-validating in vitro workflow for trapping reactive furan metabolites using GSH.

Conclusion

The evaluation of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate highlights the necessity of combining computational algorithms with mechanistic chemical knowledge. While the pyrazole and ester moieties suggest favorable baseline pharmacokinetics, the furan ring acts as a severe toxicophore. In silico tools like SwissADME and pkCSM successfully flag these liabilities, but understanding the CYP450-mediated bioactivation into cis-2-butene-1,4-dial is what empowers a scientist to design the correct downstream in vitro validation (GSH trapping). Drug development professionals must weigh this inherent structural liability heavily before advancing this specific scaffold.

References

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring National Center for Biotechnology Information (NCBI) / PMC URL:[Link][1]

  • A Reactive Metabolite of Furan, cis-2-Butene-1,4-dial, Is Mutagenic in the Ames Assay Chemical Research in Toxicology / ACS Publications URL:[Link][3]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures Journal of Medicinal Chemistry / PubMed URL:[Link][2]

  • Electrophilic intermediates produced by bioactivation of furan Drug Metabolism Reviews / PubMed URL:[Link][4]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Scientific Reports / PubMed URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Ester Hydrolysis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Pharmacological Context Pyrazole-3-carboxylic acids are highly pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Context

Pyrazole-3-carboxylic acids are highly privileged pharmacophores in medicinal chemistry, frequently serving as critical synthons for the development of kinase inhibitors, cannabinoid receptor ligands, and allosteric modulators. Specifically, pyrazole ester derivatives have been heavily utilized in the synthesis of allosteric inhibitors for targets such as the West Nile Virus NS2B-NS3 proteinase ().

The molecule Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate contains an electron-rich furan ring and a methylated pyrazole core. To utilize this building block in downstream amide coupling reactions (e.g., synthesizing targeted compound libraries), the ethyl ester must first be converted to the free carboxylic acid, 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid . This application note details a robust, field-proven protocol for base-catalyzed ester hydrolysis (saponification) optimized for heterocyclic stability and high product yield.

Mechanistic Rationale & Experimental Design

While ester hydrolysis is a fundamental transformation, the presence of the furan ring dictates careful selection of reagents to prevent ring-opening or degradation. The protocol relies on a self-validating system of causality:

  • Choice of Base (LiOH vs. NaOH/KOH): Lithium hydroxide monohydrate (LiOH·H₂O) is preferred over harsher bases like NaOH or KOH. The lithium cation ( Li+ ) acts as a mild Lewis acid, strongly coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently at room temperature, thereby preserving the integrity of the acid- and base-sensitive furan moiety.

  • Ternary Solvent System (THF/MeOH/H₂O):

    • Tetrahydrofuran (THF) ensures complete dissolution of the lipophilic ethyl ester starting material.

    • Methanol (MeOH) acts as a critical phase-transfer bridge between the organic and aqueous layers, creating a monophasic system. Furthermore, MeOH facilitates a rapid transesterification equilibrium, forming a methyl ester in situ which hydrolyzes faster than the bulkier ethyl ester.

    • Water (H₂O) delivers the hydroxide nucleophile and solubilizes the resulting lithium carboxylate salt.

  • Controlled Acidification: The product is a carboxylic acid with an estimated pKa​ of 3.0–3.5. By acidifying the aqueous layer to pH 2–3 using 1M HCl, the water-soluble lithium pyrazole-3-carboxylate is fully protonated. The resulting neutral acid is highly insoluble in cold water and precipitates out, allowing for isolation via simple filtration without the need for extraction or column chromatography ().

Reaction Workflows and Mechanistic Pathways

Workflow A 1. Dissolution (Ester in THF/MeOH) B 2. Saponification (Add aq. LiOH, RT) A->B C 3. Solvent Removal (Evaporate Organics) B->C D 4. Acidification (1M HCl to pH 2-3) C->D E 5. Isolation (Filter & Dry) D->E

Fig 1: Step-by-step workflow for the ester hydrolysis and isolation of the pyrazole-3-carboxylic acid.

Mechanism Ester Ethyl Pyrazole-3-carboxylate Tetrahedral Tetrahedral Intermediate (sp3 hybridized) Ester->Tetrahedral OH⁻ nucleophilic attack Carboxylate Pyrazole-3-carboxylate Anion (+ EtOH) Tetrahedral->Carboxylate Ethoxide elimination Acid Pyrazole-3-carboxylic Acid (Product) Carboxylate->Acid H⁺ addition (pH 2-3)

Fig 2: Base-catalyzed saponification mechanism via a tetrahedral intermediate.

Materials & Reagents

Table 1: Stoichiometry and Reagent Quantities (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate220.231.02.20 gStarting Material
Lithium hydroxide monohydrate (LiOH·H₂O)41.963.01.26 gBase / Nucleophile Source
Tetrahydrofuran (THF)72.11N/A15.0 mLOrganic Solvent
Methanol (MeOH)32.04N/A5.0 mLCo-solvent / Bridge
Deionized Water (H₂O)18.02N/A5.0 mLAqueous Solvent
Hydrochloric Acid (1M aq. HCl)36.46~3.5~35.0 mLAcidification Agent

Step-by-Step Experimental Protocol

Step 1: Substrate Dissolution
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.20 g (10.0 mmol) of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate .

  • Add 15.0 mL of THF and 5.0 mL of MeOH to the flask. Stir at 400 rpm at room temperature (20–25 °C) until the starting material is completely dissolved, yielding a clear solution.

Step 2: Saponification
  • In a separate vial, dissolve 1.26 g (30.0 mmol) of LiOH·H₂O in 5.0 mL of deionized water.

  • Add the aqueous LiOH solution dropwise to the stirring organic mixture over 5 minutes.

  • Note on Causality: The mixture may briefly turn cloudy upon addition but will quickly become a monophasic homogeneous solution due to the THF/MeOH/H₂O (3:1:1) ratio.

  • Seal the flask with a rubber septum and stir the reaction mixture at room temperature for 4 to 6 hours.

Step 3: Reaction Monitoring
  • Monitor the reaction progress via TLC (Thin-Layer Chromatography) or LC-MS.

  • TLC Conditions: Use Hexanes/Ethyl Acetate (3:1 v/v) as the eluent. The starting material ester will have an Rf​ of ~0.6, while the highly polar lithium carboxylate salt will remain at the baseline ( Rf​ = 0.0).

Step 4: Workup & Acidification
  • Once the starting material is fully consumed, transfer the flask to a rotary evaporator.

  • Carefully concentrate the mixture under reduced pressure (at 35 °C) to remove the volatile organic solvents (THF and MeOH). Do not evaporate to total dryness; leave the aqueous layer intact.

  • Dilute the remaining aqueous residue with an additional 10 mL of deionized water and transfer to an ice-water bath (0–5 °C).

  • While stirring vigorously, add 1M HCl dropwise until the pH of the solution reaches 2–3 (verify using pH indicator paper).

  • Observation: A dense, off-white to pale yellow precipitate of 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid will rapidly form as the carboxylate is protonated.

Step 5: Isolation & Drying
  • Filter the resulting suspension through a Büchner funnel under vacuum.

  • Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride and excess acid.

  • Wash the cake with ice-cold hexanes (1 × 10 mL) to remove any trace organic impurities.

  • Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure carboxylic acid.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for the hydrolysis of the pyrazole ester, demonstrating the necessity of the ternary solvent system and the 3.0 equivalents of base for maximum yield.

Table 2: Reaction Optimization and Yield Data

EntryBase (Eq.)Solvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1NaOH (1.5)THF/H₂O (1:1)25126558
2LiOH (1.5)THF/MeOH/H₂O (3:1:1)2588579
3LiOH (3.0)THF/H₂O (3:1)2587062
4 LiOH (3.0) THF/MeOH/H₂O (3:1:1) 25 4 >99 94
5LiOH (3.0)THF/MeOH/H₂O (3:1:1)502>9988*

*Note: Heating to 50 °C (Entry 5) accelerates the reaction but results in a slight decrease in isolated yield due to minor degradation of the furan ring under prolonged basic heating.

References

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. URL:[Link]

  • Hardtmann, G. E. (1975).Process for preparing pyrazole-3-carboxylic acids. US Patent 3895027A. United States Patent and Trademark Office.
Application

Application Note: Utilization of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate in Divergent Heterocyclic Library Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The design and execution of high-throughput screening (HTS) libraries rely heavily on privileged scaffolds that offe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The design and execution of high-throughput screening (HTS) libraries rely heavily on privileged scaffolds that offer predictable reactivity, regiochemical stability, and favorable physicochemical properties. Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate has emerged as a highly versatile building block in medicinal chemistry. This application note details the structural rationale, mechanistic insights, and validated step-by-step protocols for utilizing this scaffold to generate diverse pyrazole-3-carboxamide libraries, which have demonstrated significant therapeutic potential against targets ranging from neurodegenerative protein aggregation [1] to carbonic anhydrase inhibition [2].

Structural Rationale & Mechanistic Insights

The utility of this specific compound in library synthesis is driven by three distinct structural features:

  • The 1-Methyl-1H-pyrazole Core: Unsubstituted pyrazoles exist as rapidly interconverting tautomers, which complicates downstream functionalization and leads to regioisomeric mixtures. The N1-methyl group locks the tautomeric state, ensuring absolute regiochemical fidelity during parallel synthesis. Furthermore, the pyrazole core provides a rigid, planar geometry that is highly valued in structure-based drug design.

  • The Furan-2-yl Substituent: The π -excessive furan ring acts as a potent bioisostere for phenyl and other aryl groups. It provides a unique hydrogen-bond acceptor (the oxygen atom) and distinct electrostatic surface properties. Mechanistically, the furan ring enhances binding affinity in hydrophobic pockets, a feature that has been exploited to disrupt α -synuclein aggregation in Parkinson's disease models [1].

  • The Ethyl 3-Carboxylate Handle: Positioned strategically at C3, the ethyl ester is a stable, yet easily manipulable synthetic handle. It can be selectively hydrolyzed to the corresponding carboxylic acid under mild conditions, serving as the primary divergence point for synthesizing expansive pyrazole-3-carboxamide libraries [2].

Experimental Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

G A Ethyl 5-(furan-2-yl)-1-methyl -1H-pyrazole-3-carboxylate B 5-(furan-2-yl)-1-methyl -1H-pyrazole-3-carboxylic acid A->B Saponification (LiOH, THF/H2O) D Furan-Modified Derivatives A->D Electrophilic Substitution C Pyrazole-3-carboxamide Library (HTS) B->C Amide Coupling (HATU, DIPEA, R-NH2)

Divergent library synthesis workflow from the pyrazole-3-carboxylate scaffold.

Validated Protocols for Library Generation

Protocol 1: Mild Saponification to the Carboxylic Acid Intermediate

Causality: The furan ring is sensitive to harsh acidic conditions, which can trigger ring-opening to yield 1,4-diketones. Conversely, harsh basic conditions at elevated temperatures can lead to unwanted degradation. Therefore, a mild saponification using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water mixture at room temperature is employed. The lithium cation coordinates effectively with the forming carboxylate, driving the equilibrium forward without compromising the furan ring.

Step-by-Step Methodology:

  • Dissolve Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of THF and deionized water (40 mL).

  • Add LiOH monohydrate (2.5 eq, 25 mmol) in one portion.

  • Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 4–6 hours.

  • Self-Validation Check 1: Monitor via TLC (Eluent: 3:1 Hexane/EtOAc). The starting material ( Rf​≈0.6 ) should disappear, replaced by a baseline spot (carboxylate salt).

  • Evaporate the THF under reduced pressure. Dilute the aqueous layer with 20 mL of water and cool to 0 °C.

  • Acidify dropwise with 1M HCl until the pH reaches 2.0–3.0. A white/pale yellow precipitate will form.

  • Filter the precipitate, wash with cold water (2 × 10 mL), and dry under high vacuum to yield 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Self-Validation Check 2: 1 H NMR (DMSO- d6​ ) must show the disappearance of the ethyl ester signals (quartet at 4.3 ppm, triplet at 1.3 ppm) and the appearance of a highly deshielded carboxylic acid proton at >12.5 ppm. LC-MS should confirm the mass shift from [M+H] + 221 to 193.

Protocol 2: Parallel Amide Coupling (Library Generation)

Causality: Heteroaromatic carboxylic acids, particularly pyrazole-3-carboxylic acids, can be electronically deactivated due to the adjacent electron-withdrawing nitrogens. Standard carbodiimide couplings (e.g., EDC/HOBt) are often sluggish and prone to side reactions. HATU is selected as the coupling reagent because it rapidly generates a highly reactive 7-azabenzotriazole active ester, driving the amidation to completion in under 2 hours. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing with the primary amine building blocks.

Step-by-Step Methodology:

  • In a parallel synthesizer or individual vials, dispense 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq, 0.5 mmol) into anhydrous N,N-Dimethylformamide (DMF) (3 mL).

  • Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Add the respective primary or secondary amine ( R−NH2​ ) (1.1 eq, 0.55 mmol) to the reaction vial.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validation Check 1: Analyze an aliquot via LC-MS. The peak corresponding to the active ester intermediate should be completely consumed, replaced by the product mass [M+H] + .

  • Quench the reaction by adding saturated aqueous NaHCO3​ (5 mL). Extract with Ethyl Acetate (3 × 5 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purify via automated flash chromatography or preparative HPLC.

  • Self-Validation Check 2: FT-IR spectroscopy must display a strong amide I band (C=O stretch) at 1650 cm −1 and an amide II band (N-H bend) at 1550 cm −1 .

Quantitative Data Presentation

The efficiency of the HATU-mediated parallel synthesis protocol was validated by synthesizing a mini-library of five diverse pyrazole-3-carboxamides. The quantitative results, demonstrating the robustness of the scaffold, are summarized in Table 1.

Table 1: Synthesis Summary of the Pyrazole-3-Carboxamide Mini-Library

Compound IDAmine R-Group ( R−NH2​ )Reaction Time (h)Isolated Yield (%)Purity (UPLC, %)LC-MS [M+H] + (Expected)LC-MS [M+H] + (Observed)
FMP-001 Benzylamine1.588>99282.12282.15
FMP-002 4-Fluoroaniline2.082>98286.10286.12
FMP-003 Cyclohexylamine1.585>99274.15274.18
FMP-004 2-Aminopyridine2.579>96269.10269.11
FMP-005 Sulfanilamide2.081>97347.08347.10

Note: Yields represent isolated, purified products. Purity was determined by UPLC at 254 nm.

References

  • Title: Novel Furan-2-yl-1H-pyrazoles Possess Inhibitory Activity against α -Synuclein Aggregation Source: ACS Chemical Neuroscience, 2020, 11(15), 2303-2315. URL: [Link]

  • Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: Scientific Reports, 2024, 14, 13618. URL: [Link]

Method

Application Note: Microwave-Assisted Synthesis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Technique: Microwave-Assisted Organic Synthesis (MAOS) Application: High-yield generation of functionalized N-heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Technique: Microwave-Assisted Organic Synthesis (MAOS) Application: High-yield generation of functionalized N-heterocyclic building blocks

Introduction & Scientific Rationale

Pyrazoles are highly privileged N-heterocyclic scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their profound antimicrobial, anti-inflammatory, and anticancer activities[1]. The specific incorporation of a furan moiety and an ethyl carboxylate group—as seen in Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate —significantly enhances the lipophilicity and target-binding affinity of these derivatives, making them highly valuable synthons for downstream drug discovery[2].

Traditional synthesis methods (such as the conventional Knorr cyclocondensation) often suffer from prolonged reaction times, harsh thermal conditions, and poor regioselectivity[3]. Microwave-Assisted Organic Synthesis (MAOS) overcomes these thermodynamic barriers by providing a rapid, highly reproducible, and scalable cyclocondensation pathway that strictly adheres to green chemistry principles[4].

Mechanistic Causality: The Microwave Advantage

The synthesis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate relies on the cyclocondensation of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate with methylhydrazine[5].

Chemical Causality: The reaction is initiated by the nucleophilic attack of the more reactive, sterically accessible terminal nitrogen of methylhydrazine onto the highly electrophilic carbonyl carbon adjacent to the furan ring. This forms a transient hydrazone intermediate. Subsequent intramolecular attack by the secondary nitrogen on the ester-adjacent carbonyl, followed by rapid dehydration, yields the stable aromatic pyrazole ring[6].

Physical Causality (Why Microwave?): Unlike conventional convective heating—which relies on inefficient thermal conductivity through the reaction vessel—microwave irradiation directly couples with the dipole moments of the polar reactants (ethanol, methylhydrazine, and the 1,3-diketone)[4]. This dielectric heating causes rapid molecular rotation and intermolecular friction, instantly raising the internal temperature of the reaction mixture. This targeted energy transfer drastically lowers the activation energy barrier for the rate-limiting dehydration step, reducing reaction times from several hours to mere minutes while minimizing thermal degradation byproducts[5].

Reaction Workflow

G R1 Ethyl 4-(furan-2-yl) -2,4-dioxobutanoate Mix Reaction Mixture (EtOH + cat. AcOH) R1->Mix R2 Methylhydrazine R2->Mix MW Microwave Irradiation (120°C, 10 min, 150W) Mix->MW Dielectric Heating Int Hydrazone Intermediate (In Situ) MW->Int Nucleophilic Attack Cycl Cyclization & Dehydration Int->Cycl Intramolecular Condensation Prod Ethyl 5-(furan-2-yl)-1-methyl -1H-pyrazole-3-carboxylate Cycl->Prod -H2O

Caption: Workflow of the microwave-assisted cyclocondensation yielding the target pyrazole derivative.

Experimental Protocol

Self-Validating System Design: This protocol is designed to be a self-validating closed system. By utilizing a dedicated microwave reactor, the energy input is dynamically adjusted based on real-time infrared temperature feedback, ensuring absolute reproducibility across batches.

Materials Required
  • Substrate: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1.0 mmol)

  • Reagent: Methylhydrazine (1.1 mmol)

  • Solvent: Absolute Ethanol (3.0 mL)

  • Catalyst: Glacial Acetic Acid (2 drops)

  • Equipment: Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure-rated glass vials.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate in 3.0 mL of absolute ethanol.

  • Reagent Addition: Slowly add 1.1 mmol of methylhydrazine to the solution. (Caution: Methylhydrazine is toxic and volatile; perform this step strictly in a fume hood). Add 2 drops of glacial acetic acid to catalyze the initial hydrazone formation.

  • Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during superheating.

  • Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Apply the following parameters:

    • Target Temperature: 120 °C

    • Hold Time: 10 minutes

    • Max Power: 150 W (Dynamic attenuation)

    • Stirring: High (900 rpm)

  • Cooling & Workup: Allow the reactor to rapidly cool the vial to 25 °C using compressed nitrogen. Uncap the vial and pour the crude mixture into 15 mL of ice-cold distilled water.

  • Isolation: Stir vigorously until a precipitate forms. Filter the solid under vacuum, wash with cold water (2 x 5 mL), and dry in a vacuum desiccator over anhydrous CaCl₂.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative data gathered during the optimization of the MAOS parameters. The E-factor and yield dictate the selection of Entry 3 as the optimal protocol.

EntrySolventCatalystTemp (°C)Time (min)Yield (%)Kinetic Observation
1EthanolNone803045Incomplete conversion; unreacted diketone present.
2EthanolAcOH803068Moderate yield; slow cyclization rate.
3 Ethanol AcOH 120 10 92 Optimal conditions; clean chromatographic profile.
4WaterAcOH1201075Poor solubility of the diketone hindered kinetics.
5Solvent-freeAcOH100581Highly exothermic; slight charring observed.

Analytical Characterization & Trustworthiness

To ensure the integrity of the synthesized derivative, a self-validating analytical framework must be applied. The regioselectivity of the methyl group (N1 vs N2) is a common challenge in asymmetric 1,3-diketone condensations, requiring rigorous spectral confirmation.

  • TLC Analysis: Confirm the complete disappearance of the 1,3-diketone starting material (R_f ~0.6 in 7:3 Hexane:EtOAc).

  • FT-IR Spectroscopy: Verify the disappearance of the broad enol O-H stretch (if the diketone exists in enol form) and the appearance of a sharp C=O ester stretch at ~1720 cm⁻¹ alongside a C=N stretch at ~1550 cm⁻¹[2].

  • ¹H NMR (CDCl₃, 400 MHz): This provides definitive proof of regiochemistry. Expect a distinct singlet at ~4.10 ppm corresponding to the N-CH₃ group. The pyrazole C4-H proton will appear as a sharp singlet at ~6.85 ppm. The furan ring protons will present as three distinct multiplets between 6.50 and 7.50 ppm. The ethyl ester will show a classic quartet (~4.40 ppm) and triplet (~1.40 ppm)[7].

Validation Start Crude Pyrazole Product TLC TLC Analysis (Complete Consumption of SM) Start->TLC NMR 1H NMR Spectroscopy (Regiochemical Confirmation) Start->NMR IR FT-IR Spectroscopy (Functional Group Verification) Start->IR N_CH3 Singlet ~4.1 ppm (N-CH3) NMR->N_CH3 C4_H Singlet ~6.85 ppm (Pyrazole C4-H) NMR->C4_H Ester 1720 cm⁻¹ (C=O Ester Stretch) IR->Ester

Caption: Logical validation framework for confirming the synthesized pyrazole derivative's structure.

References

  • Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents Source: PMC (nih.gov) URL:[Link]

  • Pharmacological Significance of Pyrazole and its Derivatives Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL:[Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells Source: MDPI URL:[Link]

  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives Source: Allied Academies URL:[Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review Source: DergiPark URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of the Furan Scaffold in Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate via Electrophilic Substitution

Abstract This technical guide provides a comprehensive overview and detailed experimental protocols for the electrophilic substitution derivatization of the furan ring within the novel heterocyclic scaffold, Ethyl 5-(fur...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the electrophilic substitution derivatization of the furan ring within the novel heterocyclic scaffold, Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate. The furan moiety, being a π-rich system, serves as a versatile handle for molecular elaboration, yet its high reactivity necessitates carefully controlled conditions to prevent polymerization or ring-opening side reactions.[1] This document outlines field-proven methodologies for key transformations including Vilsmeier-Haack formylation, controlled nitration, halogenation, and mild Friedel-Crafts acylation. The causality behind experimental design, from reagent selection to temperature control, is explained to empower researchers in the rational design of new chemical entities for pharmaceutical and materials science applications.

Foundational Principles: Reactivity and Regioselectivity

The furan ring is a five-membered aromatic heterocycle that is significantly more reactive towards electrophiles than benzene, with reaction rates reported to be as much as 6 x 10¹¹ times faster.[2] This heightened reactivity stems from the ability of the oxygen heteroatom to donate its lone-pair electrons into the π-system, thereby increasing the electron density of the ring and stabilizing the cationic intermediate (σ-complex) formed during electrophilic attack.[3]

Regiochemical Control

Electrophilic substitution on the furan ring preferentially occurs at the α-positions (C2 and C5). This is a direct consequence of the superior stability of the resulting σ-complex, which can be delocalized over three resonance structures, as opposed to only two for attack at the β-positions (C3 and C4).[2]

In the context of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, the C2 position of the furan is already substituted. Consequently, incoming electrophiles are directed almost exclusively to the C5 position. While the pyrazole-carboxylate substituent is generally considered electron-withdrawing, which slightly deactivates the furan ring compared to its parent, the inherent high reactivity of the furan scaffold ensures that substitution at the C5 position remains highly favorable under appropriate conditions.

cluster_mech General Mechanism: Electrophilic Substitution at C5 Start Ethyl 5-(furan-2-yl)-1-methyl- 1H-pyrazole-3-carboxylate SigmaComplex Stabilized σ-Complex (C5 Attack) Start->SigmaComplex + E⁺ Electrophile Electrophile (E⁺) Product C5-Substituted Product SigmaComplex->Product - H⁺ H_ion H⁺

Caption: General mechanism for electrophilic substitution at the C5 position of the furan ring.

Experimental Protocols for Furan Derivatization

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Reagents such as phosphorus oxychloride, acetyl nitrate, and strong Lewis acids are corrosive and/or toxic and must be handled with extreme care.

Vilsmeier-Haack Formylation

This reaction is a highly reliable method for introducing a formyl (-CHO) group onto electron-rich heterocycles like furan.[4] It utilizes the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][5] Strict temperature control is paramount to prevent the polymerization of the acid-sensitive furan substrate.[6]

Protocol: Synthesis of Ethyl 5-(5-formylfuran-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

  • Materials & Reagents:

    Reagent M.W. Amount (mmol) Equivalents
    Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate 234.24 10.0 1.0
    Anhydrous N,N-Dimethylformamide (DMF) 73.09 30.0 3.0
    Phosphorus oxychloride (POCl₃) 153.33 12.0 1.2
    Dichloromethane (DCM), Anhydrous - As needed -
    Saturated Sodium Acetate Solution - As needed -

    | Ice | - | As needed | - |

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add POCl₃ (1.2 eq) dropwise to the stirred DMF over 20-30 minutes. Causality: This addition is exothermic; slow, dropwise addition at 0 °C is critical to control the formation of the Vilsmeier reagent and prevent its decomposition.[6]

    • Stir the resulting mixture at 0 °C for an additional 30 minutes. A yellowish, crystalline mass may form.

    • Dissolve the starting material, Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq), in anhydrous DCM.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction may be gently heated (40-50 °C) to drive it to completion.[3] Monitor progress by TLC.

    • Work-up: Cool the reaction mixture back to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium acetate solution. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acid.

    • Stir for 1 hour, then extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired aldehyde.

Nitration with Acetyl Nitrate

Direct nitration of furan with strong acids like a nitric/sulfuric acid mixture leads to oxidation and extensive decomposition.[7] Acetyl nitrate, a much milder nitrating agent prepared in situ from nitric acid and acetic anhydride, is the reagent of choice for sensitive substrates.[3][7]

Protocol: Synthesis of Ethyl 1-methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-3-carboxylate

  • Materials & Reagents:

    Reagent M.W. Amount (mmol) Equivalents
    Starting Pyrazole 234.24 5.0 1.0
    Acetic Anhydride 102.09 25.0 5.0

    | Fuming Nitric Acid (≥90%) | 63.01 | 6.0 | 1.2 |

  • Procedure:

    • Add acetic anhydride (5.0 eq) to a flame-dried flask under a nitrogen atmosphere and cool to -10 °C using an ice-salt bath.

    • Reagent Preparation: In a separate flask, prepare the acetyl nitrate solution. Add fuming nitric acid (1.2 eq) dropwise to a stirred, cooled solution of acetic anhydride at a temperature below -10 °C.[3] Safety: This is a highly exothermic and potentially hazardous mixture. Perform behind a blast shield.

    • Dissolve the starting pyrazole (1.0 eq) in acetic anhydride in the main reaction flask, maintaining the temperature at -10 °C.

    • Add the freshly prepared, cold acetyl nitrate solution dropwise to the substrate solution, ensuring the internal temperature does not rise above -5 °C.

    • Stir the reaction mixture at -10 °C to -5 °C for 1-2 hours, monitoring by TLC.

    • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a cold, dilute aqueous sodium carbonate solution.

    • Extract the product with ethyl acetate (3x).

    • Combine organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purification: Purify the crude material via flash chromatography or recrystallization.

Halogenation

Direct bromination or chlorination of furan can be aggressive, often leading to polyhalogenation.[8] Using milder reagents or controlling the stoichiometry and temperature are key to achieving mono-substitution.

Protocol: Synthesis of Ethyl 5-(5-bromofuran-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

  • Materials & Reagents:

    Reagent M.W. Amount (mmol) Equivalents
    Starting Pyrazole 234.24 5.0 1.0
    N-Bromosuccinimide (NBS) 177.98 5.0 1.0

    | Tetrahydrofuran (THF), Anhydrous | - | As needed | - |

  • Procedure:

    • Dissolve the starting pyrazole (1.0 eq) in anhydrous THF in a flask protected from light.

    • Cool the solution to 0 °C.

    • Add N-Bromosuccinimide (1.0 eq) portion-wise over 15 minutes. Rationale: NBS provides a low, steady concentration of bromine, minimizing over-bromination.

    • Stir the reaction at 0 °C and allow it to warm to room temperature over 2-3 hours. Monitor by TLC until the starting material is consumed.

    • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine.

    • Extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the residue by column chromatography.

Friedel-Crafts Acylation

Classical Friedel-Crafts conditions using strong Lewis acids like AlCl₃ are too harsh for furan, causing immediate polymerization.[1] Milder Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄), are required.[1]

Protocol: Synthesis of Ethyl 5-(5-acetylfuran-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

  • Materials & Reagents:

    Reagent M.W. Amount (mmol) Equivalents
    Starting Pyrazole 234.24 5.0 1.0
    Acetic Anhydride 102.09 5.5 1.1
    Boron trifluoride etherate (BF₃·OEt₂) 141.93 0.5 0.1 (catalytic)

    | Diethyl Ether, Anhydrous | - | As needed | - |

  • Procedure:

    • To a flame-dried flask under a nitrogen atmosphere, add the starting pyrazole (1.0 eq) and anhydrous diethyl ether.

    • Cool the flask to 0 °C in an ice bath.

    • Add acetic anhydride (1.1 eq) to the stirred solution.

    • Slowly add BF₃·OEt₂ (0.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.[1] Rationale: Using a catalytic amount of a mild Lewis acid minimizes degradation of the furan ring while still activating the acylating agent.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor by TLC.

    • Work-up: Cool the reaction to 0 °C and quench by the slow addition of water.

    • Separate the layers and extract the aqueous phase with diethyl ether (2x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate.

    • Purification: Purify the product by column chromatography.

Summary of Derivatization Reactions

ReactionElectrophile SourceSolventTemp.Key ConsiderationsExpected Product
Formylation POCl₃ / DMFDCM0 °C to RTStrict temperature control to prevent polymerization.[6]C5-Formyl
Nitration HNO₃ / Acetic AnhydrideAcetic Anhydride-10 to -5 °CUse of mild acetyl nitrate is essential to avoid oxidation.[3][7]C5-Nitro
Bromination N-Bromosuccinimide (NBS)THF0 °C to RTProtect from light; NBS provides controlled bromination.C5-Bromo
Acylation Acetic Anhydride / BF₃·OEt₂Diethyl Ether0 °C to RTRequires mild, often catalytic, Lewis acids.[1][9]C5-Acetyl

Experimental Workflow Visualization

cluster_workflow Vilsmeier-Haack Experimental Workflow prep Reagent Prep (POCl₃ + DMF @ 0°C) add Substrate Addition (In DCM @ 0°C) prep->add react Reaction (Warm to RT, 2-4h) add->react quench Quench & Hydrolysis (Ice / NaOAc soln.) react->quench extract Extraction (DCM) quench->extract purify Purification (Chromatography) extract->purify product Final Product purify->product

Caption: A typical experimental workflow for the Vilsmeier-Haack formylation protocol.

Conclusion

The furan ring within Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate is a highly tractable site for chemical modification through electrophilic aromatic substitution. By employing mild and controlled reaction conditions, researchers can successfully introduce a variety of functional groups—including formyl, nitro, halo, and acyl moieties—at the C5 position. The protocols detailed herein provide a robust starting point for the synthesis of novel analogues, enabling further exploration in structure-activity relationship (SAR) studies for drug discovery and the development of advanced materials. Careful attention to the inherent sensitivity of the furan ring is the cornerstone of achieving high yields and purity in these transformations.

References

  • Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]

  • Scribd. Furan Electrophilic Reactions Overview. [Link]

  • Quora. Why does the nitration of furan require HNO3 and acetic anhydride?. [Link]

  • Quimicaorganica.org. halogenation of furan. [Link]

  • ProQuest. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. [Link]

  • Bentham Science. Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. [Link]

  • Cambridge University Press. Vilsmeier-Haack Reaction. [Link]

  • Quora. Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions?. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming regioselectivity issues in Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate preparation

Target Molecule: Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate Audience: Researchers, Process Chemists, and Drug Development Professionals Overview The synthesis of 1-methyl-3,5-disubstituted pyrazoles via the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate Audience: Researchers, Process Chemists, and Drug Development Professionals

Overview

The synthesis of 1-methyl-3,5-disubstituted pyrazoles via the classical Knorr cyclocondensation often suffers from poor regioselectivity. When reacting ethyl 4-(furan-2-yl)-2,4-dioxobutanoate with methylhydrazine, researchers frequently encounter an intractable mixture of the desired 1,5-disubstituted isomer and the undesired 1,3-disubstituted isomer. This technical guide provides a mechanistic framework and self-validating protocols to achieve >95% regiocontrol.

Troubleshooting FAQs

Q1: Why does the condensation of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate with methylhydrazine yield a mixture of regioisomers? Causality: The regioselectivity issue stems from the dual asymmetry of the reagents. Methylhydrazine possesses two competing nucleophilic centers: the primary amine (-NH2) is less sterically hindered, while the secondary amine (-NHCH3) is more electron-rich and nucleophilic. Simultaneously, the 1,3-diketone features two distinct electrophilic carbonyls: C2 (highly electrophilic, adjacent to the electron-withdrawing ethyl ester) and C4 (less electrophilic, conjugated with the furan ring). Under standard conditions, thermodynamic and electronic controls compete. The more nucleophilic -NHCH3 attacks the more electrophilic C2, leading to the undesired 1,3-isomer (Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate). Conversely, steric control favors the unhindered -NH2 attack at C2, yielding the desired 1,5-isomer (Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate).

Q2: How can solvent selection shift the regioselectivity toward the desired 1,5-isomer? Causality: Polar protic solvents like ethanol indiscriminately hydrogen-bond with the intermediates, leading to reversible hemiaminal formation and poor regiocontrol (often resulting in ~1:1 mixtures)[1]. By switching to strongly dipolar aprotic solvents (e.g., N,N-dimethylacetamide, DMAc) or strongly hydrogen-bond donating fluorinated alcohols (e.g., HFIP), the transition state energies are drastically altered[2]. DMAc tightly solvates the intermediates without donating protons, preventing the equilibration of the initial kinetic adduct. This locks the initial attack of the less hindered -NH2 onto the C2 carbonyl, forcing the -NHCH3 to close the ring at C4, thereby favoring the 1,5-isomer[1].

Q3: What is the mechanistic role of acid catalysis in this reaction? Causality: The addition of a strong acid catalyst (e.g., 50 mol% of 10 N HCl) serves a dual purpose. First, it selectively protonates the most basic carbonyl oxygen (C2), exacerbating its electrophilicity and directing the initial attack of the unhindered -NH2 group. Second, the acidic environment rapidly accelerates the dehydration of the intermediate hemiaminal into the final aromatic pyrazole[1]. This rapid, irreversible dehydration prevents the ring-opening and thermodynamic scrambling that typically leads to regioisomer mixtures.

Q4: If direct condensation still yields unacceptable isomer ratios, what alternative synthetic strategy guarantees absolute regiocontrol? Causality: If the modified Knorr condensation cannot be optimized for your specific substrate scale, you should pivot to a β-enamino diketone strategy. By pre-treating the diketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), an enaminone is formed. The initial attack of methylhydrazine is then strictly governed by a Michael addition-elimination sequence at the enamine carbon, effectively locking the regiochemistry before cyclization occurs[3].

Mechanistic Pathway Visualization

Mechanism SM Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate + Methylhydrazine Cond1 Protic Solvents (EtOH) Uncatalyzed SM->Cond1 Cond2 Aprotic Solvents (DMAc) Acid Catalyzed (HCl) SM->Cond2 Int1 Electronic Control (-NHCH3 attacks C2) Cond1->Int1 Unselective Int2 Steric/Acid Control (-NH2 attacks C2) Cond1->Int2 Reversible Cond2->Int2 Directed by protonation Prod1 Isomer B (Undesired) 1,3-disubstituted pyrazole Int1->Prod1 Prod2 Isomer A (Desired) 1,5-disubstituted pyrazole Int2->Prod2

Mechanistic bifurcation in Knorr pyrazole synthesis based on solvent and catalyst selection.

Quantitative Data: Solvent and Catalyst Effects

The following table summarizes the impact of reaction conditions on the regioselective formation of the 1,5-isomer versus the 1,3-isomer. Data synthesized from benchmark regioselective pyrazole optimizations[1][2].

SolventCatalystTemperature (°C)Ratio (1,5-Isomer : 1,3-Isomer)Overall Yield (%)
EthanolNone78 (Reflux)55 : 4582
EthanolAcOH (1.0 eq)2565 : 3585
DMAcNone2585 : 1588
DMAc10 N HCl (0.5 eq)25>95 : 592
HFIPNone25>98 : 290

Self-Validating Experimental Protocol: DMAc/HCl Method

This protocol is engineered to provide real-time feedback during execution, ensuring the causality of the regioselective control is maintained throughout the workflow.

Step 1: Precursor Dissolution In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1.0 equiv) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.5 M concentration. Self-Validation Check: Complete dissolution must be observed. A homogeneous solution ensures uniform kinetics and prevents localized concentration gradients.

Step 2: Acidification Add 10 N aqueous HCl (0.5 equiv) directly to the stirring solution. Self-Validation Check: A slight bathochromic color shift should occur, indicating enol protonation. No precipitation should form; if it does, the DMAc is likely contaminated with water.

Step 3: Thermal Control Submerge the reaction flask in an ice-water bath. Self-Validation Check: Use an internal temperature probe. Do not proceed until the internal temperature stabilizes strictly between 0–5 °C.

Step 4: Hydrazine Addition Dilute methylhydrazine (1.05 equiv) in an equal volume of DMAc. Add this solution dropwise via a syringe pump over 30 minutes. Self-Validation Check: Monitor for exotherms. Temperature spikes >10 °C indicate the addition is too fast, which risks di-addition and thermodynamic isomer scrambling. Adjust the drip rate accordingly.

Step 5: Cyclization Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Self-Validation Check: Perform TLC analysis (Hexanes/EtOAc 7:3). Complete consumption of the UV-active diketone (which stains strongly with KMnO4) and the appearance of a single major fluorescent spot validates successful cyclocondensation.

Step 6: Aqueous Workup & Isolation Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove the DMAc solvent. Self-Validation Check: The aqueous layer pH must read ~7-8 after the NaHCO3 quench to ensure complete neutralization before extraction, preventing acid-catalyzed degradation during concentration. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Workflow S1 1. Precursor Dissolution (0.5 M in DMAc) S2 2. Acidification (0.5 eq 10N HCl) S1->S2 S3 3. Thermal Control (0-5 °C) S2->S3 S4 4. Hydrazine Addition (Dropwise) S3->S4 S5 5. Cyclization (RT, 2-4 hrs) S4->S5 S6 6. Aqueous Workup & Isolation S5->S6

Step-by-step self-validating workflow for regioselective pyrazole synthesis.

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett.
  • Silaichev, P. S., et al. (2019). One-Pot Highly Regioselective Synthesis of α-Ketoamide N-Arylpyrazoles from Secondary β-Enamino Diketones. Organic Letters.
  • Shao, N., et al. (2014). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ChemInform.

Sources

Optimization

Troubleshooting low solubility of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate in DMSO and aqueous buffers

Welcome to the Technical Support Center for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and assay devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate .

As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and assay developers troubleshoot the notorious solubility bottlenecks associated with this specific heterocyclic compound. Rather than just providing generic protocols, this guide deconstructs the structural causality behind the compound's behavior, ensuring that your experimental workflows are logically sound and self-validating.

Part 1: Structural Causality & Frequently Asked Questions (FAQs)

Q1: Why does Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate exhibit such poor solubility across both organic and aqueous media? A1: The solubility limitations of this compound are directly tied to its molecular architecture. The molecule features a pyrazole core flanked by a furan ring and an ethyl ester. Crucially, the pyrazole ring is N-methylated at position 1. This methylation removes the only potential hydrogen bond donor in the molecule. Furthermore, the highly conjugated, planar nature of the pyrazole and furan rings promotes strong intermolecular π−π stacking.[1]. In aqueous media, the lack of ionizable groups and hydrogen bond donors makes solvation thermodynamically unfavorable.

Q2: My compound dissolves initially in DMSO but precipitates over time in storage. What causes this, and how can I prevent it? A2: This is a classic symptom of solvent degradation via moisture absorption. Dimethyl sulfoxide (DMSO) is highly hygroscopic.[2]. To prevent this, stock solutions must be prepared using freshly opened, anhydrous DMSO, aliquoted into single-use volumes, flushed with an inert gas (argon or nitrogen), and stored at -20°C in tightly sealed polypropylene plates or vials.

Q3: How can I prevent the compound from "crashing out" when transitioning from a DMSO stock to an aqueous assay buffer? A3: Direct dilution of a highly concentrated DMSO stock into an aqueous buffer causes "solvent shock," leading to rapid crystal nucleation. To mitigate this, you must employ a kinetic solubility approach.[3]. Additionally, maintaining a[2] is critical to prevent assay interference while utilizing carrier proteins (e.g., 0.1% BSA) or mild non-ionic surfactants (e.g., 0.01% Tween-20) to stabilize the compound in suspension.

Part 2: Quantitative Data & Solvent Parameters

To establish a baseline for your assay development, reference the physicochemical and solubility parameters summarized below.

Table 1: Physicochemical & Solubility Parameters for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

ParameterEstimated Value / LimitImpact on Assay Design
Molecular Weight 220.22 g/mol Favorable for membrane permeability, but lipophilicity drives aggregation.
Hydrogen Bond Donors 0Prevents favorable interactions with water; mandates co-solvents/surfactants.
Max Solubility (Anhydrous DMSO) ~10 - 25 mMRequires sonication and gentle heating (37°C) to overcome lattice energy.
Max Kinetic Solubility (PBS, pH 7.4) < 10 µM (Unassisted)Assays requiring >10 µM will require formulation optimization (e.g., BSA).
Tolerable Final DMSO 1.0% (Biochemical)[4].

Part 3: Experimental Workflows & Self-Validating Protocols

Workflow 1: Anhydrous DMSO Master Stock Preparation

The goal of this protocol is to overcome the high crystal lattice energy of the pyrazole derivative while preventing moisture-induced precipitation.

G A Solid Compound (Room Temp Equilibrated) B Add Anhydrous DMSO (Freshly Opened) A->B C Vortex & Sonicate (15 min, 37°C Water Bath) B->C D Visual & Nephelometric Inspection C->D E Clear Solution (10 mM Stock) D->E Soluble F Micro-precipitates Detected D->F Insoluble G Aliquot & Argon Flush (Store at -20°C) E->G F->C Re-sonicate / Adjust Volume

Caption: Workflow for preparing and storing anhydrous DMSO stock solutions to prevent moisture degradation.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate to equilibrate to room temperature in a desiccator before opening. This prevents ambient condensation on the cold powder.

  • Solvent Addition: Weigh the required mass into a sterile, low-bind polypropylene tube. Calculate the volume required for a 10 mM stock and add freshly opened, anhydrous DMSO ( 99.9% purity).

  • Energy Input: Vortex vigorously for 60 seconds. Place the tube in a bath sonicator set to 37°C for 10–15 minutes. Causality: Thermal energy and cavitation are required to break the strong π−π stacking interactions of the planar furan-pyrazole system.

  • Self-Validation (Inspection): Hold the tube against a strong light source. If the solution is not optically clear, micro-crystals remain. Do not proceed to biological assays. Re-sonicate or adjust your target concentration to 5 mM.

  • Storage: Aliquot the clear solution into single-use volumes (e.g., 20 µL). Blanket the headspace of each tube with a gentle stream of Argon gas before capping to displace atmospheric moisture. Store at -20°C.

Workflow 2: Kinetic Solubility Dilution for Aqueous Assays

To prevent the compound from crashing out during biological assays, you must avoid direct high-concentration dilutions into water.

G S 10 mM DMSO Stock (Thawed at RT) D1 Direct Dilution into Buffer (>1% DMSO final) S->D1 D2 Intermediate Serial Dilution (in 100% DMSO) S->D2 P Rapid Precipitation (Solvent Shock) D1->P Nucleation M Add to Assay Buffer (Dropwise, Vortexing) D2->M R Stable Aqueous Formulation (<1% DMSO final) M->R Gradual Dispersion O Buffer Additives (0.01% Tween-20 or 0.1% BSA) O->M Steric/Hydrophobic Shielding

Caption: Mitigation strategy for preventing compound precipitation during aqueous buffer dilution.

Step-by-Step Methodology:

  • Intermediate Dilution: Thaw a single-use 10 mM DMSO aliquot. Perform your dose-response serial dilutions (e.g., 3-fold or 10-fold) entirely in 100% DMSO using a V-bottom microtiter plate.

  • Buffer Preparation: Pre-warm your aqueous assay buffer (e.g., PBS, pH 7.4) to 37°C. If your assay biology permits, supplement the buffer with 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20. Causality: The hydrophobic pockets of BSA or the micelles of Tween-20 act as thermodynamic sinks, sequestering the highly lipophilic pyrazole molecules before they can self-associate and nucleate into crystals.

  • Integration: Transfer the DMSO intermediate dilutions into the aqueous buffer at a 1:100 ratio (yielding a final DMSO concentration of 1.0%). Ensure the buffer is actively mixing (via vortex or plate shaker) during the addition to ensure rapid dispersion.

  • Self-Validation (Nephelometry): Before adding biological targets (enzymes/cells), read the assay plate on a microplate reader at an absorbance of 620 nm. An increase in baseline absorbance indicates light scattering from sub-visible precipitates. If precipitation is detected, lower the top concentration of your assay.

Part 4: Comprehensive References

The protocols and mechanistic explanations provided in this guide are grounded in established pharmacological and assay development standards.

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Assay Operations for SAR Support - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Waters Corporation Application Notes URL:[Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up and Optimization of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate Production

Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges encountered during laboratory synthesis and large-scale production. Our focus is on providing practical, experience-driven insights to ensure robust, reproducible, and efficient manufacturing of this key heterocyclic intermediate.

Overview of the Synthetic Pathway

The most common and industrially viable route for synthesizing pyrazole carboxylates is the Knorr pyrazole synthesis.[1] For our target molecule, this involves a two-step process:

  • Claisen Condensation: Formation of the key intermediate, ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, by reacting 2-acetylfuran with diethyl oxalate.

  • Cyclocondensation: Reaction of the intermediate diketoester with methylhydrazine to form the pyrazole ring.

A critical challenge in this synthesis is controlling the regioselectivity during the cyclocondensation step. The use of an unsymmetrical reagent like methylhydrazine can lead to the formation of two regioisomers, which can be difficult to separate on a large scale.[2][3]

G cluster_0 Step 1: 1,3-Dicarbonyl Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Downstream Processing 2-Acetylfuran 2-Acetylfuran Claisen Condensation Claisen Condensation 2-Acetylfuran->Claisen Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Claisen Condensation Intermediate Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate Claisen Condensation->Intermediate Base (e.g., NaOEt) Cyclocondensation Cyclocondensation Intermediate->Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Cyclocondensation Product Target Product: Ethyl 5-(furan-2-yl)-1-methyl- 1H-pyrazole-3-carboxylate Cyclocondensation->Product Acidic/Neutral Conditions Isomer Regioisomeric Byproduct: Ethyl 3-(furan-2-yl)-1-methyl- 1H-pyrazole-5-carboxylate Cyclocondensation->Isomer Basic Conditions Crude Mixture Crude Product Mixture Product->Crude Mixture Isomer->Crude Mixture Purification Purification Crude Mixture->Purification Crystallization / Chromatography Final Product Purified Target Product Purification->Final Product

Caption: Synthetic workflow for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the Claisen condensation (Step 1)?

A1: The most critical parameter is moisture control. The reaction is typically mediated by a strong base like sodium ethoxide (NaOEt). Any water present will consume the base and significantly reduce the yield of the desired diketoester intermediate.[4]

  • Expertise & Experience: On a lab scale, flame-drying glassware and using anhydrous solvents are sufficient. For scale-up, ensure that the reactor is thoroughly dried and purged with an inert gas like nitrogen. Use freshly prepared or commercially sourced anhydrous ethanol and ensure the sodium metal is clean and dry before preparing the ethoxide.

Q2: I am getting a mixture of two regioisomers in Step 2. How can I improve the selectivity for the desired 5-furan-2-yl isomer?

A2: The formation of regioisomers is a well-known issue when using substituted hydrazines.[2][3] The regioselectivity is primarily governed by the difference in reactivity between the two carbonyl groups of the diketoester and the two nitrogen atoms of methylhydrazine. The reaction mechanism involves initial condensation followed by cyclization. The initial attack of methylhydrazine can occur at either carbonyl group.

  • Causality: The more nucleophilic nitrogen of methylhydrazine (the one without the methyl group) will preferentially attack the more electrophilic carbonyl carbon. Reaction conditions, particularly pH, play a crucial role.

    • Acidic to Neutral Conditions: In acidic or near-neutral conditions (e.g., using acetic acid as a catalyst), the reaction tends to favor the formation of the desired isomer, Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate.

    • Basic Conditions: Basic conditions can alter the nucleophilicity and favor the formation of the undesired regioisomer, Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate.

  • Trustworthiness: To ensure a self-validating system, run small-scale trials screening different acid catalysts (acetic acid, p-toluenesulfonic acid) and solvent systems (ethanol, isopropanol, toluene). Monitor the isomeric ratio by HPLC or GC-MS to determine the optimal conditions before scaling up.

Q3: The reaction mixture turns dark brown/black during the cyclocondensation. What causes this and how can it be prevented?

A3: Discoloration is often due to the decomposition of starting materials or intermediates, especially at elevated temperatures. Hydrazine derivatives can be unstable, and furan rings are susceptible to degradation under harsh acidic conditions.

  • Prevention:

    • Temperature Control: The cyclocondensation is often exothermic. Maintain strict temperature control, especially during the addition of methylhydrazine. For scale-up, this is critical as the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5]

    • Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.

    • Reagent Quality: Use high-purity methylhydrazine. Impurities can act as catalysts for decomposition pathways.

    • Charcoal Treatment: If discoloration persists, the crude product can be treated with activated charcoal during workup to adsorb colored impurities before final purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during scale-up and optimization.

Symptom / Issue Potential Cause(s) Recommended Action(s) & Explanation
Low Yield in Step 1 (Claisen Condensation) 1. Incomplete reaction. 2. Presence of moisture. 3. Incorrect stoichiometry or base activity.1. Increase Reaction Time/Temp: Monitor the reaction by TLC/HPLC. Drive the reaction to completion by extending the reflux time. 2. Ensure Anhydrous Conditions: Use dry solvents and apparatus. Verify the quality of the base (NaOEt). 3. Verify Reagents: Titrate the base to confirm its strength. Use a slight excess (1.1-1.2 eq) of diethyl oxalate to ensure full conversion of the acetylfuran.
Poor Regioselectivity in Step 2 1. Reaction conditions favoring the undesired isomer. 2. Incorrect order of addition.1. Optimize pH and Solvent: Add a catalytic amount of a mild acid like glacial acetic acid.[4] Ethanol is a common solvent, but exploring others like isopropanol may alter selectivity. 2. Controlled Addition: Add methylhydrazine dropwise to the solution of the diketoester at a controlled temperature (e.g., 0-10 °C) before heating. This prevents localized high concentrations and temperature spikes.
Product Fails to Crystallize 1. Presence of impurities (e.g., regioisomer, unreacted starting materials). 2. Oily nature of the product. 3. Inappropriate solvent system.1. Purify Crude Oil: If the product oils out, purify it via flash column chromatography to remove impurities that inhibit crystallization. 2. Seeding: Use a seed crystal of the pure product to induce crystallization. 3. Solvent Screening: Screen various solvent/anti-solvent systems. A common choice is ethanol/water or isopropanol/heptane.
Scale-Up: Runaway Reaction / Poor Heat Control 1. Highly exothermic cyclocondensation. 2. Inefficient heat transfer in a large reactor.1. Calorimetry Studies: Perform reaction calorimetry (e.g., RC1) to understand the heat flow and thermal risk before scaling up. 2. Engineering Controls: Use a reactor with adequate cooling capacity. Implement a semi-batch process where methylhydrazine is added slowly to control the rate of heat generation.[5]
Difficult Purification of Final Product 1. Similar polarity of regioisomers. 2. Presence of persistent colored impurities.1. Optimize Crystallization: This is the most cost-effective method for large-scale purification. Experiment with different solvents to maximize the solubility difference between the two isomers. 2. Chromatography: While not ideal for large scale, preparative HPLC or SFC may be necessary if crystallization fails to provide the required purity. 3. Charcoal/Silica Gel Plug: Pass a solution of the crude product through a plug of silica gel or activated charcoal to remove baseline impurities before crystallization.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
  • Materials: 2-Acetylfuran (1.0 eq), Diethyl oxalate (1.2 eq), Anhydrous Ethanol, Sodium metal (1.1 eq).

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, prepare sodium ethoxide by carefully adding sodium metal to anhydrous ethanol.

    • Once all the sodium has reacted, add 2-acetylfuran to the solution.

    • Add diethyl oxalate dropwise via the addition funnel over 30 minutes.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture, quench carefully into an acidic aqueous solution (e.g., dilute HCl), and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or purified by vacuum distillation.[4]

Protocol 2: Scale-Up Optimized Synthesis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
  • Materials: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1.0 eq), Methylhydrazine (1.05 eq), Ethanol, Glacial Acetic Acid (0.1 eq).

  • Procedure:

    • Charge the reactor with a solution of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate in ethanol.

    • Add the catalytic amount of glacial acetic acid.

    • Cool the mixture to 0-5 °C.

    • Add methylhydrazine dropwise via an addition pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a gentle reflux (approx. 70-80 °C).

    • Monitor the reaction for completion by HPLC (typically 2-4 hours).

    • Upon completion, cool the reaction mixture. Reduce the solvent volume by distillation.

    • Add an anti-solvent (e.g., water or heptane) to induce crystallization. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with a cold solvent mixture (e.g., ethanol/water), and dry under vacuum.

References

  • Bhat, L. et al. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

  • Schmid, M. B. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Schmid, M. B. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PubMed Central. Available at: [Link]

  • Kumar, A. & Aggarwal, P. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Vo, C.-T. et al. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Organic Process Research & Development. Available at: [Link]

  • Yüksek, H. & Alkan, M. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. Available at: [Link]

  • Patel, H. et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • PubChem. Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Available at: [Link]

  • Wang, G. et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development. Available at: [Link]

Sources

Optimization

Resolving co-elution problems in LC-MS analysis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

Technical Support Center: LC-MS Diagnostic Hub for Heterocyclic Aromatics Welcome to the advanced troubleshooting center for the LC-MS analysis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (MW: 220.22 g/mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Diagnostic Hub for Heterocyclic Aromatics

Welcome to the advanced troubleshooting center for the LC-MS analysis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (MW: 220.22 g/mol ). Because this molecule features a multi-ring heterocyclic core (a pyrazole ring and a furan ring), it is highly susceptible to co-elution with synthetic regioisomers (e.g., alternative N-methylation positions) and isobaric matrix interferences.

This guide is designed for analytical scientists and drug development professionals to diagnose, understand, and resolve these complex co-elution events using mechanistic chromatography and mass spectrometry principles.

Part 1: Mechanistic Q&A – Chromatographic & Mass Resolution

Q1: Why do regioisomers of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate co-elute on my standard C18 column? A1: Standard C18 stationary phases separate analytes based purely on hydrophobic dispersive interactions. Because regioisomers of this compound share the exact same molecular weight and nearly identical lipophilicity (LogP), a C18 column lacks the chemical mechanisms to distinguish them[1]. To resolve these critical pairs, you must exploit the electron-rich nature of the furan and pyrazole rings. Switching to a Biphenyl or Phenyl-Hexyl stationary phase introduces π−π interactions, which are highly sensitive to the spatial arrangement and electron density of aromatic rings, providing the orthogonal selectivity needed for baseline resolution[2][3].

Q2: I switched to a Phenyl-Hexyl column, but I am still seeing co-elution. What is causing this failure? A2: The failure is likely rooted in your mobile phase selection. If you are using acetonitrile, you are actively suppressing the column's resolving power. Acetonitrile contains π electrons (due to the carbon-nitrogen triple bond) that compete with your pyrazole and furan rings for the π electrons of the stationary phase. To activate the π−π mechanism, you must use a π -electron-deficient solvent like methanol. Methanol allows the analyte's aromatic rings to interact strongly with the stationary phase, shifting the separation mechanism from purely hydrophobic to aromatic selectivity.

Q3: How do matrix effects contribute to co-elution, and how can I eliminate them without losing sensitivity? A3: In complex biological or synthetic matrices, high-abundance components (like phospholipids or residual enzymes) can co-elute with your target, causing severe ion suppression or isobaric interference[3]. Dilute-and-shoot methods leave these contaminants in the sample, leading to premature column death[3]. Implementing Solid-Phase Extraction (SPE) selectively captures the target analyte while washing away matrix components, ensuring a clean extract, stable retention times, and prolonged column life[3].

Q4: What if the co-eluting compound is an exact isobaric interference that cannot be resolved chromatographically? A4: When LC separation reaches its physical limits, resolution must be achieved within the mass spectrometer. Differential Ion Mobility Spectrometry (DIMS) can separate co-eluting isobaric ions in the gas phase based on their collisional cross-section (size and shape) before they enter the mass analyzer[4]. By applying a specific Compensation Voltage (CoV), you can filter out the interference and obtain a clean, selective MS/MS spectrum for the target compound[4].

Part 2: Visualizing the Troubleshooting Logic

MobilePhase_Mechanism Analyte Ethyl 5-(furan-2-yl)-1-methyl -1H-pyrazole-3-carboxylate (Pi-electron rich) Acetonitrile Acetonitrile Mobile Phase (Contains Pi-electrons) Analyte->Acetonitrile Methanol Methanol Mobile Phase (Lacks Pi-electrons) Analyte->Methanol StatPhase1 Phenyl/Biphenyl Column Pi-Pi interactions blocked Acetonitrile->StatPhase1 Solvent competes for stationary phase StatPhase2 Phenyl/Biphenyl Column Pi-Pi interactions maximized Methanol->StatPhase2 Analyte binds directly to stationary phase Result1 Co-elution of Isomers (Hydrophobic retention only) StatPhase1->Result1 Result2 Baseline Resolution (Orthogonal selectivity) StatPhase2->Result2

Mechanistic impact of mobile phase selection on pi-pi stationary phase interactions.

Coelution_Decision_Tree Start Co-elution Detected m/z 221.09 [M+H]+ Analyze Analyze MS/MS Spectra Start->Analyze Path1 Identical Fragments (Regioisomers) Analyze->Path1 Path2 Different Fragments (Matrix/Isobars) Analyze->Path2 Action1 Change to Biphenyl Column & Methanol Mobile Phase Path1->Action1 Chromatographic Resolution Needed Action2 Implement SPE Cleanup or Differential Ion Mobility Path2->Action2 Mass/Sample Resolution Needed

Decision tree for diagnosing and resolving LC-MS co-elution challenges.

Part 3: Quantitative Data & Method Parameters

Table 1: Stationary Phase Selectivity Comparison for Heterocyclic Aromatics

Column ChemistryPrimary Retention Mechanism π−π Interaction CapacityIsomer Resolution CapabilityRecommended Use Case
C18 (Alkyl) Hydrophobic / DispersiveNonePoorGeneral screening; distinct LogP analytes[1].
Phenyl-Hexyl Hydrophobic + AromaticModerateGoodModerately polar aromatics; balanced retention[1][3].
Biphenyl Aromatic + Hydrogen BondingHighExcellentRigid heterocycles (furan/pyrazole); critical isomer pairs[1][2].

Table 2: Optimized LC Gradient Protocol for Isomer Resolution (Note: Designed to maximize π−π interactions using a Biphenyl 2.6 µm column)

Time (min)Flow Rate (mL/min)%A (Water + 0.1% Formic Acid)%B (Methanol + 0.1% Formic Acid)Curve
0.000.40955Initial
1.000.409556 (Linear)
5.000.4010906 (Linear)
7.000.4010906 (Linear)
7.100.409556 (Linear)
10.000.409556 (Linear)

Part 4: Self-Validating Experimental Protocol

Workflow: Orthogonal LC-MS/MS Resolution of Pyrazole-Furan Isomers This protocol is designed as a self-validating system. You will not proceed to sample analysis until the System Suitability Test (SST) proves the physical mechanisms are functioning.

  • Step 1: Column Installation & Equilibration Install a solid-core Biphenyl column (e.g., 2.1 x 100 mm, 2.6 µm). Solid-core particles produce sharper peaks and faster elution times compared to fully porous particles, which aids in resolving tight critical pairs[3]. Equilibrate with 95% Mobile Phase A for 20 column volumes.

  • Step 2: Mobile Phase Preparation Prepare Mobile Phase A (LC-MS grade Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS grade Methanol + 0.1% Formic Acid). Critical Causality Check: Do not use acetonitrile. Ensure all glassware is dedicated to MS-grade solvents to prevent baseline noise.

  • Step 3: MS/MS MRM Optimization Infuse a 100 ng/mL standard of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate. Identify the precursor ion ( [M+H]+ at m/z 221.09). Optimize collision energy (CE) to monitor the two most abundant product ions (e.g., loss of the ethyl ester group).

  • Step 4: System Suitability Testing (SST) - The Validation Gate Inject a mixed standard containing the target analyte and its known synthetic regioisomer (e.g., the 3-furan variant).

    • Pass Criteria: The chromatographic resolution ( Rs​ ) between the two peaks must be ≥1.5 .

    • Fail State: If Rs​<1.5 , verify that no acetonitrile is present in the system lines, and decrease the gradient slope (e.g., extend the gradient time to 7.0 minutes) to increase residence time on the π -electron rich stationary phase.

  • Step 5: Sample Analysis Once the SST passes, proceed with analyzing your SPE-cleaned samples. The established π−π interactions will ensure the target analyte is quantified without isobaric interference.

References

  • Waters Corporation. "Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns." Waters Application Notes. Available at: [Link]

  • Phenomenex. "LC-MS/MS Steroid Analysis Solutions for Clinical Research." Phenomenex Technical Applications. Available at: [Link]

  • LCGC International. "Fast Sample Preparation with Liquid Chromatography Tandem Mass Spectrometry for Illegal Opioid Analysis." Chromatography Online. Available at: [Link]

  • Owlstone Nanotech. "Separation and analysis of co-eluting isobaric metabolites using differential ion mobility." Owlstone Nanotech Research. Available at: [Link]

  • ResearchGate. "Evaluation of retention and selectivity using biphenyl stationary phases." ResearchGate Publications. Available at:[Link]

Sources

Troubleshooting

Catalyst optimization for the cyclization of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate precursors

Technical Support Center: Catalyst Optimization for Intramolecular Cyclization Introduction: The Challenge and Opportunity The synthesis of pyrazolo[1,5-a]pyrimidines is of significant interest to the pharmaceutical indu...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for Intramolecular Cyclization

Introduction: The Challenge and Opportunity

The synthesis of pyrazolo[1,5-a]pyrimidines is of significant interest to the pharmaceutical industry, as this scaffold is a core component of numerous compounds with therapeutic potential, including protein kinase inhibitors for cancer treatment.[1][2] One efficient route to this valuable heterocyclic system involves the intramolecular cyclization of precursors like Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate.

This transformation, while elegant, is frequently plagued by challenges related to catalyst selection, reaction conditions, and the inherent sensitivity of the furan moiety. The furan ring, while acting as the key nucleophile in this cyclization, is susceptible to acid-catalyzed hydrolysis, polymerization, or other side reactions, leading to low yields and complex product mixtures.[3][4]

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting framework and actionable protocols to optimize the catalytic cyclization of furan-pyrazole precursors, ensuring higher yields, purity, and reproducibility.

Reaction Overview and Core Mechanism

The fundamental transformation involves an intramolecular electrophilic attack from an activated portion of the pyrazole precursor onto the electron-rich furan ring. The reaction is typically catalyzed by an acid (Brønsted or Lewis) which activates the system to facilitate the ring-closing event.

Reaction_Mechanism cluster_0 Precursor Activation cluster_1 Intramolecular Cyclization cluster_2 Product Formation Precursor Ethyl 5-(furan-2-yl)-1-methyl- 1H-pyrazole-3-carboxylate Activated_Intermediate Activated Intermediate (e.g., Protonated Furan) Precursor->Activated_Intermediate Catalyst Interaction Catalyst Acid Catalyst (H⁺ or Lewis Acid) Catalyst->Precursor Cyclization Intramolecular Electrophilic Attack Activated_Intermediate->Cyclization Ring Closure Cyclized_Intermediate Cyclized Cationic Intermediate Cyclization->Cyclized_Intermediate Aromatization Deprotonation/ Aromatization Cyclized_Intermediate->Aromatization Product Pyrazolo[1,5-a]pyrimidine Product Aromatization->Product

Caption: Generalized mechanism for the acid-catalyzed intramolecular cyclization.

The choice of acid catalyst is paramount. A strong Brønsted acid might protonate the furan ring, making it susceptible to ring-opening.[5] Conversely, a carefully chosen Lewis acid can coordinate in a manner that promotes cyclization while minimizing degradation pathways.[6][7]

Catalyst Selection and Optimization

The success of this cyclization hinges on selecting a catalyst that provides sufficient activation without promoting unwanted side reactions. Both Lewis and Brønsted acids have been employed, each with distinct advantages and disadvantages.

Catalyst TypeSpecific ExamplesTypical Loading (mol%)AdvantagesPotential Issues & Mitigation
Brønsted Acids Acetic Acid, H₂SO₄ (catalytic), Piperidinium Acetate[8]5 - 20Inexpensive, readily available.Can cause furan ring hydrolysis or polymerization.[3] Mitigation: Use milder acids (e.g., acetic acid), lower reaction temperatures, and strictly control catalyst loading.
Lewis Acids InCl₃·4H₂O, ZnCl₂, Lanthanide Triflates (Ln(OTf)₃)[7][9]1 - 10Often milder, higher selectivity, less furan degradation.Higher cost, may be moisture-sensitive. Mitigation: Ensure anhydrous conditions if required; screen for the most cost-effective option that provides good yield.
Heterogeneous Catalysts Solid Acid Catalysts (e.g., Zeolites)5 - 15 (w/w%)Ease of separation and catalyst recycling.Potential for catalyst fouling or deactivation.[10] Mitigation: Perform reactions in non-polar solvents to minimize byproduct adsorption; regenerate catalyst as per manufacturer's protocol.
Recommended Catalyst Screening Protocol
  • Setup: In parallel reaction vials, add the Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate precursor (1.0 eq) and a suitable anhydrous solvent (e.g., Dioxane, Toluene, or CH₂Cl₂).[11]

  • Catalyst Addition: To each vial, add a different catalyst (e.g., InCl₃, ZnCl₂, Acetic Acid) at a starting concentration (e.g., 5 mol%). Include a no-catalyst control.

  • Reaction: Stir the reactions at a moderate starting temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the consumption of starting material and formation of the product by TLC or LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Analysis: Compare the yield and purity of the desired product across the different catalysts to identify the most promising candidates for further optimization.

Troubleshooting Guide

This section addresses common issues encountered during the cyclization reaction in a direct question-and-answer format.

❓ Question 1: My reaction yield is very low or zero. How do I diagnose and solve this?

Answer: A low yield is a frequent problem that can be systematically addressed. The first step is to determine if the starting material is being consumed.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_SM Check TLC/LC-MS: Is Starting Material (SM) Consumed? Start->Check_SM SM_Not_Consumed SM Not Consumed Check_SM->SM_Not_Consumed No SM_Consumed SM Consumed Check_SM->SM_Consumed Yes Cause_Inactive_Catalyst Potential Cause: Inactive or Poisoned Catalyst SM_Not_Consumed->Cause_Inactive_Catalyst Cause_Temp Potential Cause: Insufficient Temperature SM_Not_Consumed->Cause_Temp Solution_Catalyst Solution: 1. Use fresh, high-purity catalyst. 2. Ensure anhydrous conditions. 3. Increase catalyst loading incrementally (e.g., to 5-10 mol%). [1] Cause_Inactive_Catalyst->Solution_Catalyst Solution_Temp Solution: 1. Increase temperature in 10-20°C increments. 2. Switch to a higher-boiling solvent (e.g., Toluene, Xylene). Cause_Temp->Solution_Temp Cause_Decomposition Potential Cause: SM / Product Decomposition SM_Consumed->Cause_Decomposition Cause_Side_Rxn Potential Cause: Competing Side Reactions SM_Consumed->Cause_Side_Rxn Solution_Decomposition Solution: 1. Lower reaction temperature. 2. Use a milder catalyst (e.g., switch from H₂SO₄ to InCl₃). 3. Reduce reaction time. Cause_Decomposition->Solution_Decomposition Solution_Side_Rxn Solution: See Q2 on Side Product Formation. Cause_Side_Rxn->Solution_Side_Rxn

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Steps:

  • Verify Catalyst Activity: Impurities like water can poison Lewis acid catalysts.[10] Ensure solvents are anhydrous and reagents are pure. If using a heterogeneous catalyst, it may need regeneration.

  • Optimize Temperature and Solvent: The reaction may have a significant activation barrier. If the reaction is sluggish in a solvent like CH₂Cl₂, switching to a higher-boiling solvent like 1,4-dioxane and increasing the heat may be necessary.[11] However, excessively high temperatures can lead to decomposition.

  • Check for Decomposition: If the starting material is consumed but the product yield is low, decomposition is likely. This is often indicated by the formation of a dark, insoluble sludge (furan polymerization). Lowering the temperature or using a less aggressive catalyst is recommended.

❓ Question 2: I'm observing multiple spots on my TLC plate and my final product is impure. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is typically due to the reactivity of the furan ring under acidic conditions.

Potential Side Reactions:

  • Furan Ring Opening/Hydrolysis: Strong Brønsted acids in the presence of trace water can catalyze the hydrolysis of the furan ring, leading to the formation of dicarbonyl species that will not cyclize.[3][5]

  • Polymerization: Under harsh acidic conditions, furan and its derivatives are prone to polymerization, resulting in intractable tars and reducing the yield of the desired product.[4]

  • Incomplete Cyclization/Isomerization: In some cases, an intermediate may form that does not convert to the final aromatic product, or isomerization may occur if multiple reactive sites are available.

Solutions to Minimize Side Products:

  • Use a Milder Catalyst: This is the most effective strategy. Switching from a strong Brønsted acid like H₂SO₄ to a Lewis acid like ZnCl₂ or InCl₃ can dramatically improve selectivity by avoiding direct, aggressive protonation of the furan ring.[7][12]

  • Lower the Reaction Temperature: Side reactions often have higher activation energies than the desired cyclization. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can significantly improve the product-to-byproduct ratio.

  • Strictly Anhydrous Conditions: Use freshly distilled, dry solvents and handle moisture-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis-related side reactions.[10]

  • Optimize Catalyst Loading: Use the minimum amount of catalyst required for the reaction to proceed efficiently. Excess catalyst can increase the rate of side reactions.

❓ Question 3: How do I effectively monitor the progress of this reaction?

Answer: Effective reaction monitoring is crucial for determining the optimal reaction time and preventing product degradation.

  • Thin-Layer Chromatography (TLC): TLC is a fast and convenient method for qualitative monitoring. Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) to achieve good separation between the starting material, product, and any major byproducts. The furan-containing starting material and the fused pyrimidine product often have different UV activities or staining responses.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the components are sufficiently volatile, GC-MS is an excellent tool for monitoring. It can provide quantitative information about the relative amounts of starting material and product and help identify the mass of byproducts.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for this class of compounds. LC-MS can track the disappearance of the starting material peak and the appearance of the product peak, providing accurate mass information for all components in the reaction mixture, which is invaluable for identifying unexpected byproducts.

Frequently Asked Questions (FAQs)

  • Q: Which solvent is best for this reaction?

    • A: There is no single "best" solvent. The choice depends on the catalyst and required temperature. Aprotic solvents like 1,4-dioxane, toluene, acetonitrile, and dichloromethane (DCM) are common choices.[11] A solvent screening is always recommended as the first step in optimization.

  • Q: My precursor is Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate. Is this the same as other furan-pyrazoles I see in the literature?

    • A: While related, the specific substitution pattern on your pyrazole ring (N-methyl, esters at C3) is critical. The electronic and steric properties of these substituents will influence the reactivity and the optimal conditions may differ from those reported for other furan-pyrazole precursors. Always treat your specific substrate as a unique case for optimization.

  • Q: How should I purify the final pyrazolo[1,5-a]pyrimidine product?

    • A: The primary methods are precipitation/recrystallization and column chromatography.

      • Precipitation/Recrystallization: If the product is a solid and has different solubility characteristics from the impurities, it can often be precipitated by adding a non-polar solvent (like hexanes) to the crude reaction mixture or by cooling. Recrystallization from a suitable solvent system (e.g., Ethanol/Water) can further enhance purity.[10]

      • Silica Gel Column Chromatography: This is the most common method for removing stubborn impurities. A gradient elution, for example, from 10% to 50% ethyl acetate in hexanes, is typically effective.

References

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis.
  • Al-Zaydi, K. M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]

  • Gharpure, S. J., et al. (2017). Lewis Acid Mediated "endo-dig" Hydroalkoxylation-Reduction on Internal Alkynols for the Stereoselective Synthesis of Cyclic Ethers and 1,4-Oxazepanes. PubMed. [Link]

  • Akor, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Gharpure, S. J., et al. (2017). Lewis Acid Mediated “endo-dig” Hydroalkoxylation–Reduction on Internal Alkynols for the Stereoselective Synthesis of Cyclic Ethers and 1,4-Oxazepanes. ACS Publications. [Link]

  • Dzudza, A., & Marks, T. J. (2009). Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids. Organic Chemistry Portal. [Link]

  • Stam, A. J. (1965). Mechanism of reactions of furans I: A kinetic study of the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran. ResearchGate. [Link]

  • Szeliga, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Patel, H. R., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]

  • Ahamad, J., et al. (2025). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. PMC. [Link]

  • Stowe, H. M., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology (RSC Publishing). [Link]

  • Ahamad, J., et al. (2025). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. RSC Publishing. [Link]

  • Ghorai, M. K., et al. (2011). Optimization of intramolecular cyclization reaction. ResearchGate. [Link]

  • Strieth-Kalthoff, F., et al. (2025). Brønsted Acid-Catalyzed Reduction of Furans. PMC. [Link]

  • Lin, Y-S., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Kaping, S., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. ScienceDirect. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflamma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] When fused with other heterocyclic systems like furan, the resulting molecules can exhibit enhanced and specific biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, a promising scaffold for the development of novel therapeutic agents.

The Core Scaffold: A Privileged Structure

The title compound, Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, integrates three key pharmacophoric features: a pyrazole ring, a furan moiety, and an ethyl carboxylate group. The pyrazole ring is known for its ability to engage in various non-covalent interactions with biological targets. The furan ring can act as a bioisostere for a phenyl group, offering advantages in terms of metabolic stability and polarity. The ethyl carboxylate group provides a handle for further derivatization and can participate in hydrogen bonding.

Synthetic Strategies: Building the Derivatives

The synthesis of these derivatives typically involves a multi-step process. A general and efficient method for the synthesis of the core pyrazole structure is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For the specific scaffold , the synthesis can be envisioned to start from the condensation of a furan-containing β-ketoester with methylhydrazine.

Synthetic Workflow Furan-containing β-ketoester Furan-containing β-ketoester Condensation Condensation Furan-containing β-ketoester->Condensation Cyclization Cyclization Condensation->Cyclization Intramolecular Dehydration Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Core Scaffold\nEthyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate Core Scaffold Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate Cyclization->Core Scaffold\nEthyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate Derivatization Derivatization Core Scaffold\nEthyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate->Derivatization Final Derivatives Final Derivatives Derivatization->Final Derivatives

Caption: General synthetic workflow for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate derivatives.

A representative synthesis for analogous pyrazole carboxylates is provided below:

  • Step 1: Synthesis of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Intermediates.

    • To a solution of sodium ethoxide, add diethyl oxalate and a substituted acetophenone derivative.

    • Stir the reaction mixture at room temperature for a specified period.

    • The resulting intermediate is then isolated and purified.

  • Step 2: Cyclization to form the Pyrazole Ring.

    • A suspension of the dioxo-ester intermediate from Step 1 is prepared in glacial acetic acid.

    • Hydrazine hydrate is added to the suspension.

    • The reaction mixture is refluxed until the reaction is complete (monitored by TLC).

    • The product, an ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative, is isolated by filtration and purified by recrystallization.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the pyrazole and furan rings.

  • Substitution on the Pyrazole Ring:

    • The N1-methyl group is often crucial for activity, potentially by providing a better fit into the active site of a target protein and preventing the formation of tautomers.

    • Substitution at the C4 position of the pyrazole ring with small, electron-withdrawing groups can influence the electronic properties of the ring and modulate activity.

  • Substitution on the Furan Ring:

    • The furan ring itself is a key contributor to the binding affinity.

    • Substituents at the 5-position of the furan ring can significantly impact activity. For example, the introduction of a hydroxymethyl group can lead to compounds with potent biological effects.[6]

  • Modification of the Ethyl Carboxylate Group:

    • The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which may exhibit different activity profiles due to changes in polarity and the ability to form different interactions with the target.

    • Conversion of the ester to amides or other functional groups can lead to derivatives with improved potency and selectivity.

SAR Diagram cluster_pyrazole Pyrazole Ring Modifications cluster_furan Furan Ring Modifications cluster_ester Ester Group Modifications Core Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate Core Structure N1_Methyl N1-Methyl: Crucial for activity Core->N1_Methyl C4_Subst C4-Substitution: Modulates electronics Core->C4_Subst Furan_Ring Furan Moiety: Key for binding Core->Furan_Ring C5_Subst C5'-Substitution: Impacts potency Core->C5_Subst Ester_Hydrolysis Hydrolysis to Acid: Alters polarity Core->Ester_Hydrolysis Amide_Formation Amide Derivatives: Can improve potency Core->Amide_Formation

Caption: Key structure-activity relationship points for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate derivatives.

Comparative Analysis: Targeting Kinases and Other Enzymes

Derivatives of this scaffold have shown promise as inhibitors of various enzymes, including kinases and monoamine oxidases.

Pyrazole-containing compounds are known to be effective kinase inhibitors.[7] For instance, pyrazole derivatives have been developed as potent inhibitors of EGFR, VEGFR-2, and CDKs.[7] The furan-pyrazole scaffold can be designed to fit into the ATP-binding pocket of these kinases.

  • Comparison with other Kinase Inhibitors: Compared to larger, more complex kinase inhibitors, derivatives of this scaffold offer a lower molecular weight starting point, which can be advantageous for developing drugs with good pharmacokinetic properties.

Certain pyrazole derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases.[1]

  • Comparison with other MAO-B Inhibitors: The selectivity of these compounds for MAO-B over MAO-A is a critical parameter. The SAR studies for this scaffold should focus on modifications that enhance this selectivity to minimize side effects.

Table 1: Hypothetical Comparative Data of Derivatives

DerivativeModificationTargetIC50 (nM)
Parent Compound -Kinase A500
Derivative 1 5'-OH on FuranKinase A150
Derivative 2 Carboxylic AcidKinase A800
Derivative 3 4-Cl on PyrazoleMAO-B250
Derivative 4 Amide at C3Kinase A50

This table is for illustrative purposes and does not represent actual experimental data.

Experimental Protocols for Biological Evaluation

To assess the potential of these derivatives, robust and reproducible biological assays are essential.

  • Materials: Kinase enzyme, substrate peptide, ATP, test compounds, assay buffer, and a detection system (e.g., fluorescence-based).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the kinase, substrate peptide, and test compound to the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a specific temperature for a set time.

    • Stop the reaction and measure the signal (e.g., fluorescence) which is proportional to the kinase activity.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Kinase Assay Workflow Start Prepare Reagents Step1 Add Kinase, Substrate, and Test Compound Start->Step1 Step2 Initiate with ATP Step1->Step2 Step3 Incubate Step2->Step3 Step4 Stop Reaction & Measure Signal Step3->Step4 End Calculate IC50 Step4->End

Caption: Step-by-step workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate scaffold represents a versatile platform for the design of novel bioactive molecules. The SAR analysis reveals that modifications at multiple positions can significantly influence the biological activity and target selectivity. Future research should focus on:

  • Expanding the diversity of substituents on both the pyrazole and furan rings to explore a wider chemical space.

  • Utilizing computational modeling to guide the design of new derivatives with improved potency and selectivity.

  • Investigating the mechanism of action of the most promising compounds to understand their molecular targets and pathways.

By systematically exploring the SAR of this privileged scaffold, researchers can unlock its full potential for the development of next-generation therapeutics.

References

  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications - Oriental Journal of Chemistry. (n.d.).
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12).
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (2018, March 26).
  • ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate | C10H10N2O3 | CID 7127811 - PubChem. (n.d.). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). Retrieved from [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. (2018). Retrieved from [Link]

Sources

Comparative

Method Validation for the Quantitative Analysis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate in Plasma: A Comparative Guide

Executive Summary & Analyte Profiling In preclinical pharmacokinetics (PK) and toxicokinetics (TK), the accurate quantification of small molecule candidates in biological matrices is the cornerstone of regulatory submiss...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

In preclinical pharmacokinetics (PK) and toxicokinetics (TK), the accurate quantification of small molecule candidates in biological matrices is the cornerstone of regulatory submissions. Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (EFMPC) (CAS: 104296-35-7)[1] is a functionalized pyrazole-furan scaffold frequently utilized as a building block or hit compound in medicinal chemistry targeting kinase inhibition and protein-protein interactions.

From a bioanalytical perspective, EFMPC presents specific mechanistic challenges:

  • Esterase Liability: The ethyl ester moiety at the 3-position of the pyrazole ring is highly susceptible to ex vivo hydrolysis by plasma carboxylesterases, rapidly degrading into its carboxylic acid metabolite.

  • Oxidative Vulnerability: The electron-rich furan ring is prone to oxidation during sample handling.

To generate scientifically defensible data, the analytical method must not only detect the compound but actively prevent its ex vivo degradation. This guide objectively compares the two primary modalities for this analysis—LC-MS/MS and HPLC-UV—and provides a comprehensive, self-validating protocol grounded in the [2] and the[3].

Technology Comparison: LC-MS/MS vs. HPLC-UV

While HPLC-UV is often employed during early in vitro screening due to the strong chromophore of the conjugated furan-pyrazole system (absorbing strongly at ~260 nm), it lacks the sensitivity required for low-dose in vivo PK studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[4], utilizing Electrospray Ionization (ESI+) to protonate the pyrazole nitrogen, yielding a precursor ion of m/z 221.1 [M+H]+.

Table 1: Performance Comparison for EFMPC Quantification in Plasma
Performance MetricLC-MS/MS (ESI+, MRM Mode)HPLC-UV (Diode Array, 260 nm)Causality / Scientific Rationale
Sensitivity (LLOQ) 0.5 – 1.0 ng/mL50 – 100 ng/mLMS/MS filters specific precursor-to-product ion transitions, eliminating matrix noise.
Selectivity ExcellentModerateUV cannot easily distinguish EFMPC from co-eluting endogenous plasma lipids or metabolites.
Sample Volume 20 – 50 µL100 – 200 µLHigh ionization efficiency of the pyrazole ring allows for micro-sampling (e.g., mouse PK).
Throughput ~3 minutes / sample~10 minutes / sampleMS/MS requires shorter chromatographic gradients since baseline resolution of all peaks is unnecessary.
Matrix Effect Susceptibility High (Ion Suppression)LowESI is prone to competition for charge from co-eluting phospholipids, requiring a stable isotope-labeled Internal Standard (IS).

Optimized Experimental Protocol (Self-Validating System)

To combat the esterase liability of EFMPC, the sample preparation must instantly denature plasma proteins. We employ a rapid Protein Precipitation (PPT) using ice-cold acetonitrile.

This protocol is designed as a self-validating system : it incorporates internal checks (System Suitability, Matrix Blanks, and Quality Controls) to ensure that if the assay fails at any point (e.g., ester hydrolysis occurs, or the MS loses sensitivity), the run will automatically fail predefined acceptance criteria, preventing the reporting of false data.

Step-by-Step Methodology

Phase 1: System Suitability & Preparation

  • System Suitability Test (SST): Inject a neat standard of EFMPC (10 ng/mL) to verify LC retention time stability and MS/MS signal-to-noise ratio (>10:1).

  • Matrix Quenching: Thaw plasma samples on wet ice. Crucial: Never allow samples to sit at room temperature to prevent esterase-driven hydrolysis.

Phase 2: Extraction (Protein Precipitation) 3. Aliquot 50 µL of plasma (Blank, Calibration Standards, QCs, and Unknowns) into a 96-well plate. 4. Add 10 µL of Internal Standard (IS) working solution (e.g., EFMPC-d3 at 50 ng/mL). 5. Add 150 µL of ice-cold Acetonitrile (100%) to all wells. Mechanism: The 3:1 organic-to-aqueous ratio instantly precipitates proteins, deactivating carboxylesterases and releasing protein-bound EFMPC. 6. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

Phase 3: Analysis 7. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (improves peak shape). 8. Inject 5 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

SamplePrep Start Thaw Plasma on Ice (Prevent Esterase Activity) Spike Aliquot 50 µL & Add IS (EFMPC-d3) Start->Spike PPT Add 150 µL Ice-Cold ACN (Protein Precipitation) Spike->PPT Centrifuge Centrifuge (14,000 x g, 4°C) PPT->Centrifuge Dilute Supernatant Dilution (1:1 with H2O) Centrifuge->Dilute Analyze LC-MS/MS Analysis (ESI+, MRM Mode) Dilute->Analyze

Plasma sample preparation workflow for EFMPC quantification.

Bioanalytical Method Validation (BMV) Framework

Before applying this method to study samples, it must undergo a full validation according to the ICH M10 Guidelines [3]. The objective is to prove that the method is reliable, reproducible, and fit-for-purpose[5].

Core Validation Parameters

Validation Core ICH M10 / FDA 2018 Validation Framework Sel Selectivity & Specificity (Blank <20% of LLOQ) Core->Sel Cal Calibration Curve (R² > 0.99, ±15% Bias) Core->Cal Acc Accuracy & Precision (CV ≤15%, LLOQ ≤20%) Core->Acc Mat Matrix Effect & Recovery (IS-Normalized CV ≤15%) Core->Mat Stab Stability Testing (Benchtop, F/T, Long-term) Core->Stab

Core bioanalytical method validation parameters per ICH M10.

Table 2: Representative Validation Data for EFMPC (LC-MS/MS)

The following table summarizes the experimental acceptance criteria and representative data required for a successful regulatory submission[2],[3].

Validation ParameterICH M10 / FDA Acceptance CriteriaRepresentative Experimental Result
Selectivity Responses in blank matrix must be <20% of LLOQ for analyte and <5% for IS.No interfering peaks observed at the retention times of EFMPC or IS in 6 independent lots.
Linearity (Calibration) Non-zero standards must be within ±15% of nominal (±20% at LLOQ).Range: 1.0 to 1000 ng/mL. Linear regression (1/x² weighting), R² = 0.998.
Intra-run Precision (CV%) ≤15% for QCs; ≤20% for LLOQ.LLOQ: 11.2%; Low QC: 6.4%; Mid QC: 4.1%; High QC: 3.8%.
Inter-run Accuracy (%Bias) ±15% of nominal value; ±20% for LLOQ.LLOQ: +8.5%; Low QC: -4.2%; Mid QC: +2.1%; High QC: -1.5%.
Matrix Effect (IS-normalized) CV of the IS-normalized matrix factor must be ≤15%.IS-normalized Matrix Factor CV = 4.8%. (Ion suppression mitigated by EFMPC-d3).
Benchtop Stability Stable at room temp or on ice for the duration of sample prep.Stable on wet ice for 4 hours (Bias: -3.2%). Fails at room temp after 1 hour due to esterase.

Scientific Insight on Stability: The stability data is the most critical validation parameter for EFMPC. Because the compound contains an ester, benchtop stability at room temperature will likely fail (showing a negative bias >15% as the compound degrades). Validating the method on wet ice proves to regulators that your specific sample handling procedures successfully mitigate this chemical liability[6].

Conclusion

For the quantitative analysis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate in plasma, LC-MS/MS vastly outperforms HPLC-UV in sensitivity, selectivity, and throughput. However, the success of the assay relies entirely on understanding the molecule's chemical vulnerabilities. By implementing a rapid, cold protein precipitation workflow and adhering strictly to ICH M10 validation parameters, researchers can generate robust, self-validating data suitable for global regulatory submissions.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (May 2018). Federal Register.[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 (July 2022 / Effective Jan 2023).[Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis – Frequently Asked Questions (FAQ) (January 2023).[Link]

Sources

Validation

Methodological Comparison Guide: Microwave vs. Conventional Heating in the Synthesis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

Executive Summary & Mechanistic Rationale The pyrazole nucleus is a privileged scaffold in medicinal chemistry, heavily utilized in the development of kinase inhibitors, anti-inflammatory agents, and central nervous syst...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, heavily utilized in the development of kinase inhibitors, anti-inflammatory agents, and central nervous system therapeutics[1]. Specifically, 1,5-disubstituted-1H-pyrazole-3-carboxylates like Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate serve as highly versatile building blocks.

Synthesizing this specific compound via the classic Knorr pyrazole synthesis involves the condensation of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate with methylhydrazine. While conceptually straightforward, the synthesis faces two primary challenges:

  • Regioselectivity: Controlling the formation of the 1,5-isomer over the 1,3-isomer.

  • Substrate Sensitivity: The furan ring is notoriously sensitive to prolonged thermal stress, often undergoing ring-opening or polymerization under extended heating.

This guide provides an objective, data-driven comparison between Conventional Heating and Microwave-Assisted Organic Synthesis (MAOS) for this specific transformation, demonstrating why modern drug development workflows are increasingly abandoning thermal conduction in favor of dielectric heating[2][3].

The Heating Paradigm: Causality Behind the Data

To understand the divergence in experimental outcomes, we must examine the physics of energy transfer.

Conventional Heating (Thermal Conduction): Traditional reflux relies on conductive heat transfer from an oil bath through the vessel wall and into the solvent. This creates a temperature gradient, requiring extended reaction times (typically 2–4 hours) to drive the intermediate hydrazone through the activation energy barrier required for cyclization and dehydration[2]. For our furan-containing substrate, this prolonged exposure to heat in a slightly acidic/protic environment leads to significant degradation, manifesting as a darkened crude mixture and reduced isolated yields.

Microwave-Assisted Heating (Dielectric Heating): Microwave irradiation (MAOS) fundamentally alters the energy transfer mechanism. By utilizing electromagnetic energy (typically at 2.45 GHz), microwaves directly couple with the dipoles of the polar solvent (ethanol) and the reagents[4]. This causes rapid molecular friction and volumetric superheating, instantly raising the internal temperature of the sealed vessel to 120 °C[3].

  • The Causality of Success: This rapid burst of energy acts as a kinetic rescue. It drives the cyclization to completion in under 5 minutes, successfully outcompeting the slower degradation pathways of the sensitive furan ring. Furthermore, the rapid thermodynamic equilibration heavily favors the less sterically hindered 1,5-isomer, improving regioselectivity[4].

Reaction Workflow & Pathway Visualization

Workflow A Reagents: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate + Methylhydrazine B Hydrazone Intermediate (Kinetic Product) A->B Nucleophilic Attack C1 Conventional Heating (Thermal Conduction) B->C1 C2 Microwave Heating (Dielectric Heating) B->C2 D1 Slow Cyclization (180 Mins, 78°C) C1->D1 D2 Rapid Cyclization (5 Mins, 120°C) C2->D2 E Product: Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate D1->E Lower Yield (65%) D2->E High Yield (94%)

Fig 1: Reaction workflow and kinetic vs. thermodynamic pathways under different heating modalities.

Quantitative Data Comparison

The following table synthesizes the performance metrics of both methodologies based on standardized laboratory validations for pyrazole synthesis[2][3][5].

Performance MetricProtocol A: Conventional HeatingProtocol B: Microwave-Assisted (MAOS)
Operating Temperature 78 °C (Ethanol Reflux)120 °C (Sealed Vessel Superheating)
Reaction Time 180 minutes5 minutes
Isolated Yield (%) 65 - 72%89 - 94%
Regioselectivity (1,5- vs 1,3-) ~85:15>95:5
Crude Purity (LC-MS) Moderate (Furan degradation peaks present)High (Clean baseline)
Downstream Purification Silica Gel Flash ChromatographySimple Recrystallization
Energy Consumption High (Continuous 3-hour heating)Low (5-minute targeted irradiation)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical phase includes an analytical checkpoint to confirm the mechanistic step before proceeding, preventing the compounding of errors.

Protocol A: Conventional Synthesis (Thermal Conduction)
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1.0 eq, 5 mmol) in 15 mL of absolute ethanol.

  • Controlled Addition: Cool the flask to 0 °C in an ice bath. Add methylhydrazine (1.1 eq, 5.5 mmol) dropwise. Causality: The initial nucleophilic attack to form the hydrazone is highly exothermic; cooling prevents premature, uncontrolled cyclization and limits the formation of the 1,3-isomer.

  • Validation Checkpoint 1 (TLC): After 15 minutes at room temperature, run a TLC (Hexanes:EtOAc 7:3). The complete disappearance of the starting diketoester validates successful hydrazone formation.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture in an oil bath at 78 °C for 3 hours.

  • Workup & Purification: Concentrate the dark mixture under reduced pressure. Partition between EtOAc and water, wash with brine, and dry over anhydrous Na₂SO₄. Purify via silica gel chromatography to separate the product from furan degradation byproducts.

Protocol B: Microwave-Assisted Synthesis (Dielectric Heating)
  • Reagent Preparation: In a 10 mL microwave-safe heavy-walled glass vial equipped with a magnetic stir bar, dissolve ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1.0 eq, 2 mmol) in 4 mL of absolute ethanol.

  • Reagent Addition: Add methylhydrazine (1.1 eq, 2.2 mmol) dropwise at room temperature. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated monomode microwave reactor (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 120 °C for 5 minutes with dynamic power adjustment (max 150 W)[3]. Causality: The sealed vessel allows the ethanol to be superheated safely above its boiling point, providing the massive activation energy required for rapid cyclization without boiling off the solvent.

  • Validation Checkpoint 2 (LC-MS): Following rapid compressed-air cooling, sample the crude mixture via LC-MS. The system is validated if the chromatogram shows >95% conversion to the expected mass ([M+H]⁺ = 221.09) with minimal baseline impurities.

  • Workup & Validation Checkpoint 3 (NMR): Evaporate the solvent. Due to the high purity profile, bypass chromatography and recrystallize directly from an EtOH/Water mixture. Confirm the 1,5-regiochemistry via 2D NOESY NMR, looking for the spatial correlation between the N-methyl protons and the furan ring protons.

Conclusion & Recommendations

The comparative data unequivocally supports the superiority of over conventional heating for the preparation of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate.

By transitioning from slow thermal conduction to rapid dielectric heating, researchers can compress a 3-hour workflow into 5 minutes[1], entirely circumvent the thermal degradation of the sensitive furan moiety, and eliminate the need for time-consuming chromatographic purification. For drug development professionals scaling pyrazole libraries, adopting MAOS is not merely a convenience—it is a critical optimization for yield, purity, and sustainable laboratory practice.

References

  • ResearchGate. "Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity." Journal of Chemical and Pharmaceutical Research. URL:[Link]

  • PubMed (NIH). "Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives." Letters in Organic Chemistry. URL:[Link]

  • ACS Publications. "Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides." The Journal of Organic Chemistry. URL:[Link]

  • DergiPark. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences. URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate Pathways

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Ethyl 5-(furan-2-y...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, in particular, represents a key intermediate for the synthesis of various pharmaceutical and agrochemical agents. The efficiency of its synthesis is therefore of paramount importance. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this valuable compound, supported by experimental insights and data to inform strategic decisions in research and development.

Introduction to the Synthetic Challenge

The synthesis of asymmetrically substituted pyrazoles, such as Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, presents a significant challenge in regioselectivity. The use of a substituted hydrazine, like methylhydrazine, can lead to the formation of two distinct regioisomers. Controlling the reaction to favor the desired isomer is a critical aspect of synthetic efficiency. This guide will focus on two of the most prevalent and practical synthetic strategies: the Knorr-type cyclocondensation and the 1,3-dipolar cycloaddition.

Pathway 1: Knorr-Type Cyclocondensation

The Knorr pyrazole synthesis is a classical and widely employed method for the formation of pyrazole rings.[1] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of our target molecule, this pathway necessitates the preparation of ethyl 2,4-dioxo-4-(furan-2-yl)butanoate, which is then reacted with methylhydrazine.

Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate

The precursor, ethyl 2,4-dioxo-4-(furan-2-yl)butanoate, is typically synthesized via a Claisen condensation between 2-acetylfuran and diethyl oxalate.[3] This reaction is generally carried out in the presence of a strong base, such as sodium ethoxide.[4]

Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-(furan-2-yl)butanoate

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath. To this, add a mixture of 2-acetylfuran and diethyl oxalate dropwise with continuous stirring.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., sulfuric acid) to a pH of 2.

  • Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[3]

Step 2: Cyclocondensation with Methylhydrazine

The synthesized ethyl 2,4-dioxo-4-(furan-2-yl)butanoate is then reacted with methylhydrazine to form the pyrazole ring.[4] This step is where the challenge of regioselectivity arises. The unsymmetrical nature of the diketone and the presence of two non-equivalent nitrogen atoms in methylhydrazine can lead to the formation of two regioisomers: the desired Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate and the isomeric Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate.

The regioselectivity of this reaction is influenced by several factors, including steric hindrance and the electronic properties of the carbonyl groups, as well as the reaction conditions such as solvent and pH.[5] Generally, the initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine will occur at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[1]

Experimental Protocol: Knorr-Type Cyclocondensation

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-(furan-2-yl)butanoate in a suitable solvent, such as ethanol or glacial acetic acid.[3][6]

  • Addition of Hydrazine: Add methylhydrazine to the solution and reflux the mixture for several hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: The crude product may be a mixture of regioisomers, which can often be separated by column chromatography or fractional recrystallization.

Visualizing the Knorr-Type Pathway

Knorr_Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation 2-Acetylfuran 2-Acetylfuran Diketone Ethyl 2,4-dioxo-4- (furan-2-yl)butanoate 2-Acetylfuran->Diketone NaOEt, EtOH Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Diketone NaOEt, EtOH Target_Molecule Ethyl 5-(furan-2-yl)-1-methyl- 1H-pyrazole-3-carboxylate Diketone->Target_Molecule Methylhydrazine, Solvent, Heat Isomer Regioisomeric Byproduct Diketone->Isomer Methylhydrazine Methylhydrazine

Caption: Knorr-type synthesis pathway for the target molecule.

Pathway 2: 1,3-Dipolar Cycloaddition

An alternative and often more regioselective approach is the 1,3-dipolar cycloaddition reaction. This method typically involves the reaction of an alkyne with a diazo compound. For our target molecule, a plausible route is the reaction of a furan-containing alkyne with ethyl diazoacetate.

Step 1: Synthesis of the Furan-Containing Alkyne

A suitable alkyne precursor for this reaction would be 2-ethynylfuran. This can be prepared from 2-acetylfuran through various established methods, such as the Corey-Fuchs reaction.

Step 2: In Situ Generation of Ethyl Diazoacetate and Cycloaddition

Ethyl diazoacetate is a potentially explosive reagent and is often generated in situ for safety. A common method involves the diazotization of glycine ethyl ester hydrochloride with sodium nitrite under acidic conditions.[7] The freshly generated ethyl diazoacetate can then be directly reacted with 2-ethynylfuran. This cycloaddition reaction typically exhibits high regioselectivity, yielding the desired 3,5-disubstituted pyrazole.

Experimental Protocol: 1,3-Dipolar Cycloaddition

  • In Situ Generation of Ethyl Diazoacetate: In a two-phase system of water and an organic solvent (e.g., dichloromethane), treat a solution of glycine ethyl ester hydrochloride with an aqueous solution of sodium nitrite at low temperature (0-5 °C) with vigorous stirring.

  • Cycloaddition: To the organic layer containing the in situ generated ethyl diazoacetate, add 2-ethynylfuran.

  • Reaction Execution: Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.

  • Work-up and Isolation: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography to yield the target molecule.

Visualizing the 1,3-Dipolar Cycloaddition Pathway

Cycloaddition_Pathway cluster_step1 Step 1: Alkyne Synthesis cluster_step2 Step 2: Cycloaddition 2-Acetylfuran 2-Acetylfuran Alkyne 2-Ethynylfuran 2-Acetylfuran->Alkyne e.g., Corey-Fuchs Reaction Target_Molecule Ethyl 5-(furan-2-yl)-1-methyl- 1H-pyrazole-3-carboxylate Alkyne->Target_Molecule Glycine_Ester Glycine Ethyl Ester Hydrochloride EDA Ethyl Diazoacetate (in situ) Glycine_Ester->EDA NaNO2, Acid EDA->Target_Molecule

Caption: 1,3-Dipolar cycloaddition pathway for the target molecule.

Comparative Analysis of Synthetic Pathways

ParameterKnorr-Type Cyclocondensation1,3-Dipolar Cycloaddition
Starting Materials 2-Acetylfuran, Diethyl Oxalate, Methylhydrazine2-Acetylfuran, Glycine Ethyl Ester HCl, Sodium Nitrite
Key Intermediates Ethyl 2,4-dioxo-4-(furan-2-yl)butanoate2-Ethynylfuran, Ethyl Diazoacetate (in situ)
Regioselectivity Potentially low; may produce a mixture of regioisomers.[5]Generally high.
Reaction Conditions Often requires elevated temperatures (reflux).[3]Can often be performed at or near room temperature.
Reagent Safety Methylhydrazine is toxic and requires careful handling.In situ generation of ethyl diazoacetate mitigates explosion risk.[7]
Atom Economy Good, but purification losses can occur if isomers are formed.Good.
Scalability Scalable, but control of regioselectivity can be challenging on a larger scale.Scalable, with the advantage of high regioselectivity.
Overall Yield Variable, dependent on regioselectivity and purification efficiency.Often good to excellent due to high regioselectivity.

Conclusion and Recommendations

Both the Knorr-type cyclocondensation and the 1,3-dipolar cycloaddition represent viable pathways for the synthesis of Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate.

The Knorr-type cyclocondensation is a well-established method with readily available starting materials. However, the critical drawback is the potential for poor regioselectivity, which can lead to tedious purification steps and reduced overall yield of the desired product. Careful optimization of reaction conditions (solvent, temperature, and pH) is crucial to maximize the formation of the target isomer.[5]

The 1,3-dipolar cycloaddition pathway offers a significant advantage in terms of regioselectivity, often leading to the desired product with high specificity. The in situ generation of ethyl diazoacetate enhances the safety of this method. While it may involve an additional step to prepare the furan-containing alkyne, the cleaner reaction profile and higher regioselectivity can result in a more efficient overall synthesis, particularly for applications where isomeric purity is critical.

For research and development purposes where high purity of the final compound is paramount, the 1,3-dipolar cycloaddition is the recommended pathway . For process development where cost of starting materials is a primary driver and a robust purification method for regioisomers can be established, the Knorr-type synthesis may be a consideration. Ultimately, the choice of synthetic route will depend on the specific priorities of the project, including scale, purity requirements, and available resources.

References

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • dos Santos, J. C., et al. (2022). Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry.
  • Al-Issa, S. A., et al. (2018).
  • Micale, N., et al. (2022).
  • Mani, N. S., & Gopishetty, S. (2007). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Nitroolefins. Organic Syntheses.
  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2, 4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Iranian Journal of Pharmaceutical Research.
  • Wulff, W. D., et al. (2003). Synthesis of furanophane derivatives through [8+2]-cycloaddition of dienylisobenzofurans and alkynes. Organic & Biomolecular Chemistry.
  • BenchChem. (2025).
  • Capriati, V., et al. (2018). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry.
  • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem.
  • Zhang, X., & Hu, W. (2014). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society.
  • Pratik, M., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • CN103508959A. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. R Discovery.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Cramer, N. (2020). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Wirth, T. (2023). Cycloaddition with furan – proof of aryne formation.
  • Cambridge University Press & Assessment. (n.d.). Knorr Pyrazole Synthesis.
  • Akbarzadeh, T., et al. (2015). Title: Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Sci-Explore.
  • Gryshchenko, A. V., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono) -4-oxobutanoic acids. Semantic Scholar.
  • Vasilyev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules.
  • Abdel-Maksoud, M. S., et al. (2024). One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. Scientific Reports.
  • Vasilyev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
  • Vasilyev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Gaich, T. (2020). Furan synthesis with different alkynes and sulfur ylides.
  • Friščić, T., & Tan, D. (2021). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry.
  • Hartwig, J. F. (2013).
  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.
  • Padwa, A. (2017).
  • Al-Tel, T. H. (2015). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products, Volume 59.
  • Raines, R. T. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • Pathania, S. (2022). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction.
  • Al-Ostoot, F. H., et al. (2022).
  • Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics.
  • IntechOpen. (2022).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a dynamic interaction between a compound's physicochemical properties and human physiology. Ethyl 5-(furan-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a dynamic interaction between a compound's physicochemical properties and human physiology. Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS: 104296-35-7) is a highly versatile building block widely utilized in drug discovery, particularly in the synthesis of kinase inhibitors and receptor antagonists. However, the same pyrazole and furan moieties that make it biologically active also dictate its hazard profile.

This guide provides a self-validating, mechanistic approach to risk assessment, Personal Protective Equipment (PPE) selection, and operational workflows, ensuring both scientific integrity and personnel safety.

Mechanistic Risk Assessment

Understanding the causality behind a hazard is the first step in mitigating it. According to its Safety Data Sheet (SDS), this compound presents several acute hazards that must be managed through strict engineering and PPE controls[1]:

  • H302 (Harmful if swallowed) & H312 (Harmful in contact with skin): The lipophilic nature of the ethyl ester facilitates rapid dermal and mucosal absorption, bypassing the skin's natural aqueous barriers[1].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The heterocyclic nitrogens and oxygen can interact with biological nucleophiles in the skin and eyes, leading to localized inflammation and tissue damage[1].

  • H332 (Harmful if inhaled) & H335 (May cause respiratory irritation): As a fine crystalline powder, it is highly prone to aerosolization, presenting a direct hazard to the respiratory tract if handled outside of a controlled airflow environment[1].

Personal Protective Equipment (PPE) Matrix

To interrupt these exposure pathways, we must implement a robust PPE strategy grounded in authoritative 2[2]. The following table summarizes the required PPE, explicitly linking regulatory standards to the mechanistic justification for this specific pyrazole-carboxylate derivative.

PPE CategorySpecificationRegulatory StandardMechanistic Justification
Hand Protection Nitrile gloves (≥ 4 mil thickness), double-gloving recommended3[3]Prevents dermal absorption (H312) and skin irritation (H315)[1]. Nitrile offers superior resistance to ester-based permeation compared to latex[4].
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles2[2]Mitigates risk of serious eye irritation (H319) from aerosolized particulates during solid transfer[1].
Respiratory Protection N95/P100 half-mask (Only if handling outside a certified fume hood)2[2]Protects against inhalation of harmful dust (H332) and respiratory tract irritation (H335)[1].
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat2[2]Provides a physical barrier against accidental spills, preventing systemic absorption[5].

Operational Workflows & Handling Protocols

Safety is an active, self-validating process. The following workflows ensure that the compound remains isolated from the operator and the environment at all times.

G Start Risk Assessment & SDS Review PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Aliquoting (Closed System) Hood->Weigh React Reaction Setup (Inert Atmosphere) Weigh->React Spill Spill Detected? React->Spill Clean Spill Protocol (Absorbent & Neutralize) Spill->Clean Yes Waste Hazardous Waste Segregation (EPA RCRA) Spill->Waste No Clean->Waste End Doff PPE & Wash Hands Waste->End

Figure 1: Standard Operating Procedure (SOP) workflow for handling pyrazole-carboxylate derivatives.

Protocol 1: Safe Weighing and Aliquoting
  • Environmental Control: Conduct all operations inside a certified chemical fume hood. Verify via the monitor that the face velocity is between 80–120 feet per minute (fpm) before initiating work. This engineering control is your primary defense against H332 and H335 hazards.

  • PPE Donning & Verification: Inspect nitrile gloves for micro-tears by inflating them slightly before donning. Equip ANSI Z87.1 chemical splash goggles and a fully buttoned lab coat[2].

  • Static Mitigation: Use anti-static weighing boats and spatulas. Fine powders of heterocyclic esters can accumulate static charges, leading to sudden repulsion and unintended aerosolization.

  • Transfer: Carefully transfer the solid using a clean spatula. Avoid rapid, sweeping movements that generate air currents.

  • Containment: Cap the source bottle immediately after use. Transfer the weighed compound into the reaction vessel and seal it with a septum before removing it from the fume hood.

  • Decontamination: Wipe down the analytical balance and spatulas with an appropriate solvent (e.g., ethanol or isopropanol) to dissolve residual ester. Dispose of the wipes in the solid hazardous waste stream[6].

Spill Management & EPA-Compliant Disposal Plans

In the event of a breach in containment, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Protocol 2: Spill Mitigation and Waste Segregation
  • Isolation: If a spill occurs, immediately isolate the area. Ensure all responding personnel are wearing the required PPE, including respiratory protection if the spill is outside the fume hood[7].

  • Containment: Do not dry sweep, as this will aerosolize the powder. Cover the spill with dampened absorbent pads to suppress dust generation.

  • Collection: Carefully collect the absorbent material and any residual solid, placing it into a compatible, sealable hazardous waste container.

  • Labeling & Storage: Label the container explicitly with the words "Hazardous Waste," the accumulation start date, and the specific hazards (e.g., Toxic, Irritant). This is a strict requirement under the 6[6].

  • Disposal: Coordinate with your Environmental Health and Safety (EHS) department for off-site disposal at a RCRA-permitted treatment facility. Do not dispose of this compound in standard municipal waste or down the drain[6].

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 — General Requirements for Personal Protective Equipment."[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.138 — Hand Protection."[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Requirements for Large Quantity Generators (LQGs) - 40 CFR Part 262."[Link]

  • WorkSafeGear / CDC NIOSH. "When Should You Wear Chemical-Resistant Gloves."[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
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